7-Bromo-1-Chloroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSWWSIVPWVJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424693 | |
| Record name | 7-Bromo-1-Chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215453-51-3 | |
| Record name | 7-Bromo-1-Chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1-chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromo-1-Chloroisoquinoline synthesis from 7-bromo-1-hydroxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 7-bromo-1-chloroisoquinoline from its precursor, 7-bromo-1-hydroxyisoquinoline. The conversion of a hydroxyisoquinoline to a chloroisoquinoline is a critical transformation in medicinal chemistry, as the chloro-derivative serves as a versatile intermediate for further functionalization in the development of novel therapeutic agents. This document outlines a reliable experimental protocol, presents key reaction data in a structured format, and visually represents the synthetic pathway.
Reaction Overview
The synthesis involves the direct chlorination of 7-bromo-1-hydroxyisoquinoline using a dehydrating chlorinating agent. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction proceeds by converting the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 7-bromo-1-hydroxyisoquinoline | 11.2 g (0.05 mol) | [1] |
| Phosphorus oxychloride (POCl₃) | 46.6 mL (0.5 mol) | [1] |
| Reaction Conditions | ||
| Temperature | 100°C | [1] |
| Reaction Time | 90 minutes | [1] |
| Product Yield and Purity | ||
| Isolated Yield | 13.86 g (115% - Note: Yields over 100% may indicate the presence of residual solvent or impurities and should be carefully assessed.) | [1] |
| Appearance | Beige solid | [1] |
| HPLC Purity | 96% | [1] |
| Analytical Data | ||
| ¹H NMR (DMSO-d₆) | δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H) | [1] |
| LCMS | m/z 242, 244, 246 | [1] |
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Materials:
-
7-bromo-1-hydroxyisoquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice/water mixture
-
Aqueous ammonia
-
Cold water
Procedure: [1]
-
To 46.6 mL (0.5 mol) of phosphorus oxychloride at room temperature, add 11.2 g (0.05 mol) of 7-bromo-1-hydroxyisoquinoline in portions.
-
Heat the resulting mixture to 100°C for 90 minutes with rapid stirring.
-
After heating, allow the mixture to cool to room temperature.
-
Cautiously pour the cooled reaction mixture onto 200 mL of an ice/water mixture.
-
Adjust the pH of the solution to 8 by the dropwise addition of aqueous ammonia. This will cause the product to precipitate.
-
Collect the resulting precipitate by filtration.
-
Wash the collected solid with cold water.
-
Dry the solid under reduced pressure at 45°C for 12 hours to yield the final product, this compound.
Synthetic Pathway Visualization
The following diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Synthetic route from 7-bromo-1-hydroxyisoquinoline to this compound.
Discussion
The use of a large excess of phosphorus oxychloride serves as both the reagent and the solvent for this reaction. The elevated temperature is necessary to drive the reaction to completion. The work-up procedure is critical for isolating the product and removing the excess POCl₃. The cautious quenching with ice water is essential due to the exothermic nature of the reaction between POCl₃ and water. Subsequent basification with aqueous ammonia neutralizes the acidic environment and precipitates the desired product.
The reported yield of 115% suggests that the isolated solid may contain residual solvent or inorganic byproducts. Further purification, such as recrystallization or column chromatography, may be necessary to obtain a highly pure sample. The provided HPLC purity of 96% indicates a relatively clean product is obtained directly from this procedure. The analytical data from ¹H NMR and LCMS are consistent with the structure of this compound.
This method is a robust and straightforward approach for the gram-scale synthesis of this compound, a key building block in drug discovery and development. For larger-scale preparations, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have been reported for analogous heterocyclic systems and could be explored for this specific transformation to improve efficiency and reduce waste.[2][3]
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
Physicochemical properties of 7-Bromo-1-Chloroisoquinoline
An In-depth Technical Guide on the Physicochemical Properties of 7-Bromo-1-Chloroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a bromine and a chlorine substituent at key positions, makes it a versatile intermediate for the synthesis of more complex molecules. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its general reactivity based on established chemical principles. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.
Physicochemical Properties
This compound is a solid, crystalline compound at room temperature.[1] Its key physicochemical and computed properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrClN | [1][2][3] |
| Molecular Weight | 242.50 g/mol | [1][4] |
| Appearance | Beige solid; Cream or yellow crystalline powder | [1][3][5] |
| Melting Point | 121-126 °C | [1] |
| Solubility | Insoluble in water | [6] |
| Purity (Assay) | ≥96% (HPLC/GC), 97% | [1][3][5] |
| CAS Number | 215453-51-3 | [4][5] |
| InChI | 1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | [1][7] |
| InChIKey | UMSWWSIVPWVJOX-UHFFFAOYSA-N | [1][4][5] |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2Cl)Br | [4] |
| XLogP3 (Computed) | 3.8 | [4] |
| Topological Polar Surface Area (Computed) | 12.9 Ų | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis Protocol
The compound is synthesized from 7-bromo-1-hydroxyisoquinoline.[5]
Reaction:
-
Starting Material: 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol)
-
Reagent: Phosphorus oxychloride (46.6 mL, 0.5 mol)
-
Procedure:
-
7-bromo-1-hydroxyisoquinoline is added portionwise to phosphorus oxychloride at room temperature.[5]
-
The mixture is heated to 100°C for 90 minutes with rapid stirring.[5]
-
After cooling to room temperature, the reaction mixture is cautiously poured onto ice/water (200 mL).[5]
-
The pH is adjusted to 8 by the dropwise addition of aqueous ammonia, causing the product to precipitate.[5]
-
The precipitate is collected by filtration and washed with cold water.[5]
-
The resulting solid is dried under reduced vacuum at 45°C for 12 hours to yield a beige solid.[5]
-
Caption: Synthesis workflow for this compound.
Characterization Methodologies
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy:
-
Solvent: DMSO-d₆
-
Observed Peaks: δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H).[5] This spectrum confirms the aromatic proton environment of the isoquinoline core.
-
-
Liquid Chromatography-Mass Spectrometry (LCMS):
-
Result: The mass spectrum displays characteristic peaks at m/z values of 242, 244, and 246.[5] This pattern is indicative of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), which results in a distinctive M, M+2, and M+4 isotopic cluster.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Result: The purity of the compound has been determined to be 96% or greater.[5]
-
Caption: Workflow for the analytical characterization of the compound.
Reactivity and Potential Applications
While no specific biological signaling pathways for this compound are documented, its structure is analogous to other halogenated isoquinolines that serve as important scaffolds in drug discovery.[8] The reactivity of the two halogen atoms is distinct and crucial for its use as a synthetic intermediate.
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of aryl halides typically follows the order I > Br > Cl.[9] This is due to the difference in carbon-halogen bond dissociation energies.[9] Consequently, the C7-Br bond is expected to be significantly more reactive than the C1-Cl bond under these conditions. This differential reactivity allows for selective functionalization, making the compound a valuable building block for creating diverse molecular architectures. Halogenated isoquinolines, in general, are explored for their potential as anticancer and antibacterial agents.[8]
Caption: Reactivity principles in cross-coupling reactions.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Pictograms: Skull and crossbones, Corrosion.[1]
-
Hazard Statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a well-characterized chemical intermediate with defined physicochemical properties. The established protocols for its synthesis and analysis, combined with a predictable reactivity profile, make it a valuable tool for researchers in organic synthesis and drug development. Its potential as a scaffold for bioactive molecules warrants further investigation, leveraging the differential reactivity of its halogen substituents to build molecular complexity.
References
- 1. 7-溴-1-氯-异喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - CAS:215453-51-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. L19946.06 [thermofisher.com]
- 4. This compound | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. This compound | 215453-51-3 [chemicalbook.com]
- 7. This compound(215453-51-3) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
7-Bromo-1-Chloroisoquinoline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-1-Chloroisoquinoline, a halogenated isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, a robust synthesis protocol, and explores the potential biological activities of this compound, drawing upon the established pharmacological profiles of related isoquinoline scaffolds. Detailed experimental methodologies for the synthesis and potential biological evaluation are provided to support further research and development efforts.
Physicochemical Properties
This compound is a solid, crystalline compound with the molecular formula C₉H₅BrClN.[1][2] Its chemical structure features a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with a bromine atom at the 7-position and a chlorine atom at the 1-position. These halogen substitutions are known to significantly influence the molecule's lipophilicity and electronic properties, which can in turn modulate its interaction with biological targets.[1][3]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 215453-51-3 | [2][4] |
| Molecular Weight | 242.50 g/mol | [1] |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Appearance | Cream or yellow crystalline powder | [2] |
| Melting Point | 121-126 °C | [1] |
| SMILES | Clc1nccc2ccc(Br)cc12 | [1][2] |
| InChI Key | UMSWWSIVPWVJOX-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
A reliable method for the synthesis of this compound proceeds from 7-bromo-1-hydroxyisoquinoline. The protocol involves the conversion of the hydroxyl group to a chloro group using a standard chlorinating agent.
Experimental Protocol: Synthesis from 7-Bromo-1-hydroxyisoquinoline
This protocol details the synthesis of this compound from 7-bromo-1-hydroxyisoquinoline using phosphorus oxychloride.
Materials:
-
7-bromo-1-hydroxyisoquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Aqueous ammonia
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To 46.6 mL (0.5 mol) of phosphorus oxychloride at room temperature, add 11.2 g (0.05 mol) of 7-bromo-1-hydroxyisoquinoline in portions.
-
Heat the resulting mixture to 100°C for 90 minutes with vigorous stirring.
-
After heating, allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto 200 mL of an ice/water slurry.
-
Neutralize the mixture to a pH of 8 by the dropwise addition of aqueous ammonia. This will cause a precipitate to form.
-
Collect the precipitate by filtration and wash it with cold water.
-
Dry the solid product under reduced pressure at 45°C for 12 hours to yield this compound.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Potential Biological Activities and Mechanisms of Action
While specific biological data for this compound is not extensively available in the public domain, the broader class of isoquinoline derivatives is well-documented for a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[5][6] Halogenated isoquinolines, in particular, have shown promise as potent bioactive molecules.
Anticancer Potential
Isoquinoline derivatives are known to exert anticancer effects through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival.[7][8] The presence of halogen atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and interaction with intracellular targets.
A plausible mechanism of action for this compound could involve the inhibition of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
Hypothesized Signaling Pathway in Cancer
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound to induce apoptosis in cancer cells, based on the known mechanisms of other isoquinoline derivatives.
Caption: Hypothesized Anticancer Signaling Pathway.
Experimental Protocols for Biological Evaluation
To investigate the potential anticancer activity of this compound, standard in vitro assays can be employed. The following protocols provide a framework for assessing cytotoxicity and elucidating the mechanism of cell death.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of the compound and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]
Western Blot Analysis for Apoptosis Markers
Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.[11][12]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with this compound and a control.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis markers.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.[12]
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
Caption: Workflow for Biological Evaluation.
Conclusion
This compound is a synthetically accessible compound with significant potential for drug discovery and development. Based on the well-established biological activities of the isoquinoline scaffold, particularly halogenated derivatives, this compound warrants further investigation as a potential anticancer agent. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to elucidate its mechanism of action at the molecular level.
References
- 1. 7-Bromo-1-chloro-isoquinoline 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 3. This compound | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS:215453-51-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic and Spectrometric Analysis of 7-Bromo-1-Chloroisoquinoline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 7-Bromo-1-Chloroisoquinoline, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals in drug development and related fields, offering detailed data and experimental context.
Summary of Spectroscopic Data
The structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.4 | Singlet | - | H-8 |
| 8.38-8.34 | Doublet | 6 | H-5 |
| 8.07-8.03 | Multiplet | - | H-4, H-6 |
| 7.96-7.91 | Doublet | 6 | H-3 |
Solvent: DMSO-d6
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Note: The following ¹³C NMR data is based on computational predictions and awaits full experimental verification.
| Predicted Chemical Shift (δ) ppm | Assignment |
| 152.1 | C-1 |
| 142.5 | C-8a |
| 137.5 | C-4a |
| 135.2 | C-6 |
| 130.9 | C-8 |
| 128.5 | C-5 |
| 125.4 | C-4 |
| 122.3 | C-7 |
| 121.8 | C-3 |
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 242 | [M]⁺ | Corresponding to isotopes ⁷⁹Br and ³⁵Cl |
| 244 | [M+2]⁺ | Corresponding to isotopes ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl |
| 246 | [M+4]⁺ | Corresponding to isotopes ⁸¹Br and ³⁷Cl |
The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. The relative abundance of the M, M+2, and M+4 peaks is a key indicator for the presence of these halogens.
Experimental Protocols
The data presented in this guide are consistent with standard methodologies for the spectroscopic analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as DMSO-d6 or CDCl₃, in a standard 5 mm NMR tube. The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectral data are typically obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source or via Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source. For LC-MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile and injected into the instrument. The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is scanned over a mass range of m/z 50-500. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then analyzed.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the spectroscopic data.
Solubility Profile of 7-Bromo-1-Chloroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 7-Bromo-1-Chloroisoquinoline in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines a qualitative assessment based on the physicochemical properties of the parent molecule, isoquinoline, and general principles of solubility. Furthermore, this guide details a standardized experimental protocol for determining the precise solubility of this compound in various organic solvents, enabling researchers to generate crucial data for their specific applications. Visual workflows are provided to illustrate the experimental procedure and the factors influencing the solubility of this compound.
Introduction to this compound
This compound is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. Such substituted isoquinolines are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of novel bioactive molecules and functional materials.[1][2] The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation development.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | |
| Molecular Weight | 242.50 g/mol | |
| Appearance | Solid | |
| Melting Point | 121-126 °C | |
| Water Solubility | Insoluble | [3] |
Qualitative Solubility Assessment
Isoquinoline is soluble in common organic solvents such as ethanol, diethyl ether, and chloroform.[4][5][6] The presence of the bromine and chlorine substituents on the isoquinoline core of this compound increases its molecular weight and may slightly alter its polarity. However, the overall aromatic and heterocyclic nature of the molecule suggests that it will likely exhibit good solubility in a range of common organic solvents.
Expected Solubility Trends:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Due to the presence of the nitrogen atom and the polar carbon-halogen bonds, this compound is expected to be soluble in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the solute.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is also anticipated in polar protic solvents, where hydrogen bonding between the solvent and the nitrogen atom of the isoquinoline ring can occur.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in nonpolar solvents is expected to be lower compared to polar solvents. The polar functionalities of the molecule will hinder its interaction with nonpolar solvent molecules.
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Good solubility is expected in chlorinated solvents due to favorable dipole-dipole interactions and dispersion forces.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, DMSO, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or GC method.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples by interpolating their analytical signals on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the selected solvent using the following formula:
Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor
-
Data Presentation:
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| e.g., Ethanol | 25 | Value | Value |
| e.g., DMSO | 25 | Value | Value |
| e.g., Acetone | 25 | Value | Value |
| e.g., Toluene | 25 | Value | Value |
| e.g., Chloroform | 25 | Value | Value |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound | 215453-51-3 [chemicalbook.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
Stability and Storage of 7-Bromo-1-Chloroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Bromo-1-Chloroisoquinoline. The information herein is critical for ensuring the integrity and reliability of this compound in research and development applications. This document outlines recommended storage, handling procedures, potential degradation pathways, and detailed, albeit representative, experimental protocols for stability assessment.
Core Stability and Recommended Storage
This compound is a solid crystalline compound that is stable under normal laboratory conditions.[1] To maintain its integrity and prevent degradation, specific storage and handling procedures are recommended.
Key Recommendations:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1]
-
Light: Protect from light to prevent photolytic degradation. Use amber vials or store in a dark location.
-
Ventilation: Store in a well-ventilated area.[1]
The compound is classified under Storage Class 6.1C, indicating it is a combustible, acute toxic category 3 material.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Long-term) | To minimize the rate of potential thermal degradation. |
| Room Temperature (Short-term) | Acceptable for brief periods, but prolonged exposure should be avoided. | |
| Humidity | Dry environment | To prevent hydrolysis of the chloro and bromo substituents. |
| Light Exposure | Protect from light (e.g., amber vial, dark cabinet) | To avoid photolytic degradation, a common pathway for halogenated aromatics. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Container | Tightly sealed, appropriate for chemical storage | To prevent contamination and moisture ingress. |
Potential Degradation Pathways
Potential Degradation Mechanisms:
-
Hydrolysis: The chloro and bromo groups are susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of hydroxy-isoquinolines.
-
Oxidation: The isoquinoline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.
-
Photodegradation: Aromatic halogenated compounds can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light, leading to the formation of radical species and subsequent degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to dehalogenation and polymerization.
Experimental Protocols for Stability Assessment (Representative)
The following are representative protocols for conducting forced degradation studies to assess the stability of this compound. These are based on general guidelines for pharmaceutical stress testing.
General Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
Hydrolytic Stability
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 1N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 1N HCl.
-
Dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Dilute with the mobile phase for analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Dilute with the mobile phase for analysis.
Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Also, expose the stock solution (1 mg/mL) to the same conditions.
-
Withdraw samples of both the solid and the solution at appropriate time intervals.
-
For the solid sample, dissolve in the solvent to the initial concentration before diluting for analysis.
Photostability
-
Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Maintain a control sample in the dark under the same temperature conditions.
-
Withdraw samples at appropriate time intervals for analysis.
Analytical Method
All samples should be analyzed using a validated stability-indicating HPLC method, typically with a UV detector. The method must be capable of separating the parent this compound from all potential degradation products.
Representative Stability Data
The following table presents hypothetical data from forced degradation studies on this compound to illustrate the expected outcomes of such experiments.
Table 2: Representative Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 1N HCl | 24 hours | 60°C | 15% | 7-Bromo-1-hydroxyisoquinoline, 1-Chloro-7-hydroxyisoquinoline |
| 1N NaOH | 24 hours | 60°C | 25% | 7-Bromo-1-hydroxyisoquinoline, other hydroxylated species |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | N-oxides, other oxidized derivatives |
| Heat (Solid) | 48 hours | 80°C | 5% | Dehalogenated byproducts, potential oligomers |
| Photolytic (Solid) | 7 days | Ambient | 20% | Dehalogenated derivatives, products of radical reactions |
Note: The data in this table is for illustrative purposes only and represents a plausible outcome of forced degradation studies. Actual results may vary.
Visualizations
Diagram 1: Recommended Storage and Handling Workflow
Caption: Workflow for optimal storage and handling to ensure stability.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
An In-depth Technical Guide to the Hazards and Safety Precautions for 7-Bromo-1-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling, storage, and disposal of 7-Bromo-1-Chloroisoquinoline. The information presented is intended to support laboratory safety protocols and risk assessments for professionals working with this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| Appearance | Solid Crystalline, Cream or yellow powder | [1][3] |
| Melting Point | 121-126 °C | |
| Boiling Point | No data available | |
| Solubility | Insoluble in water | [4] |
| CAS Number | 215453-51-3 | [1][2][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are summarized in the table below.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | 💀 | Danger | H301: Toxic if swallowed[2] |
| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation[1][2][5] |
| Serious Eye Damage/Eye Irritation | 1 | corrosive | Danger | H318: Causes serious eye damage[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | ❗ | Warning | H335: May cause respiratory irritation[1][2] |
Precautionary Statements: [1][5]
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Toxicological Information
Experimental Protocols and Safety Precautions
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline general procedures for handling, storage, and emergency response. These should be adapted to specific laboratory conditions and risk assessments.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5]
-
Respiratory Protection: If ventilation is inadequate or for high-risk procedures, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Store locked up.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Contact the institution's emergency response team immediately.
-
Prevent entry into the contaminated area until it is declared safe by trained personnel.
-
First Aid Measures
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][5]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6][7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen bromide (HBr).
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, and national regulations.[1] Do not allow the chemical to enter drains or the environment.
Ecological Information
There is no specific data available regarding the ecotoxicity of this compound. Due to its chemical structure as a halogenated aromatic compound, it should be handled in a manner that prevents its release into the environment.
Visualizations
The following diagrams illustrate key safety-related information for this compound.
Caption: GHS Hazard Classification for this compound.
Caption: Workflow for responding to an accidental spill of this compound.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before use and conduct a thorough risk assessment for your specific experimental conditions.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L19946.06 [thermofisher.com]
- 4. This compound | 215453-51-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 7-Bromo-1,3-dichloroisoquinoline - Safety Data Sheet [chemicalbook.com]
- 7. echemi.com [echemi.com]
7-Bromo-1-Chloroisoquinoline: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-1-chloroisoquinoline has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms at key positions, renders it a versatile precursor for the synthesis of a diverse array of polysubstituted isoquinoline derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation are presented, alongside a summary of its spectroscopic and physical data. Furthermore, this document explores the strategic importance of this compound as an intermediate in the development of novel therapeutic agents, highlighting its utility in palladium-catalyzed cross-coupling reactions that enable the exploration of vast chemical space.
Introduction and Historical Context
The isoquinoline core is a prominent structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic functionalization of the isoquinoline scaffold is a cornerstone of many drug discovery programs. While the precise first synthesis of this compound is not documented in a singular "discovery" paper, its appearance in the patent literature, notably in patents such as US07943639B2, underscores its importance as a key intermediate in the synthesis of compounds with therapeutic potential. Its CAS Registry Number is 215453-51-3.[1] The compound's value lies in its pre-functionalized nature, offering two reactive handles—a bromine atom at the 7-position and a chlorine atom at the 1-position—that can be selectively manipulated to introduce a variety of substituents. This dual halogenation allows for orthogonal chemical modifications, making it a highly sought-after starting material for creating libraries of complex molecules for biological screening.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| CAS Number | 215453-51-3 | [1][2][3] |
| Appearance | Cream or yellow crystalline powder | [4] |
| Melting Point | 126-128 °C | [5] |
| Boiling Point | 349.5±22.0 °C at 760 mmHg | [5] |
| ¹H NMR (DMSO-d₆) | δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H) | [2] |
| LCMS | m/z 242, 244, 246 | [2] |
| InChI Key | UMSWWSIVPWVJOX-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound involves the chlorination of 7-bromo-1-hydroxyisoquinoline using phosphorus oxychloride (POCl₃).[2] This reaction is a robust and high-yielding procedure.
Experimental Protocol
Materials:
-
7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol)
-
Phosphorus oxychloride (46.6 mL, 0.5 mol)
-
Ice/water mixture (200 mL)
-
Aqueous ammonia
-
Cold water
Procedure:
-
To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature, add 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol) portionwise.
-
Heat the mixture to 100°C for 90 minutes with rapid stirring.
-
After cooling to room temperature, cautiously pour the reaction mixture onto an ice/water mixture (200 mL).
-
Adjust the pH of the solution to 8 by the dropwise addition of aqueous ammonia.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water.
-
Dry the solid under reduced vacuum at 45°C for 12 hours to yield a beige solid (13.86 g, 115% crude yield, which may contain inorganic salts).[2]
Purification: Further purification can be achieved by recrystallization or column chromatography to obtain a product with >96% purity as determined by HPLC.[2][4]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Utility in Drug Discovery and Medicinal Chemistry
The synthetic utility of this compound is primarily realized through its participation in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to palladium(0) than the C-Cl bond, enabling site-selective modifications. This allows for a modular approach to the synthesis of highly decorated isoquinoline libraries.
Common cross-coupling reactions that can be employed include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
-
Sonogashira Coupling: Formation of C-C triple bonds by reacting with terminal alkynes.
-
Heck Coupling: Formation of C-C double bonds by reacting with alkenes.
These reactions provide access to a wide range of derivatives that can be screened for various biological activities. For instance, substituted isoquinolines are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Logical Relationship as a Key Synthetic Intermediate
Caption: Utility as a key synthetic intermediate.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its well-defined synthesis and the orthogonal reactivity of its two halogen substituents provide a robust platform for the creation of diverse libraries of substituted isoquinolines. While not a biologically active compound in itself, its role as a key intermediate enables the exploration of vast chemical space, facilitating the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers leveraging the synthetic potential of this important heterocyclic compound.
References
- 1. This compound | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. 215453-51-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 5. CAS:215453-51-3 FT-0643981 this compound Product Detail Information [finetechchem.com]
Potential Research Areas for 7-Bromo-1-Chloroisoquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities and diverse applications in medicinal chemistry and materials science. This technical guide focuses on the untapped potential of 7-Bromo-1-Chloroisoquinoline, a versatile starting material for the synthesis of a wide array of novel derivatives. The strategic placement of two distinct halogen atoms at the C1 and C7 positions offers orthogonal reactivity, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide explores potential research avenues for these derivatives, including their development as anticancer agents, kinase inhibitors, antimicrobial compounds, and fluorescent probes. Detailed experimental protocols for the synthesis of key derivatives and for relevant biological assays are provided, alongside a summary of reported quantitative data for analogous compounds to guide future research. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in the field.
Introduction: The Versatility of the this compound Scaffold
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a rich history in natural product chemistry and drug discovery. The this compound core offers a unique synthetic handle for the development of novel compounds with tailored properties. The chlorine atom at the C1 position is highly susceptible to nucleophilic substitution, while the bromine atom at the C7 position is ideal for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This differential reactivity allows for a systematic and combinatorial approach to the synthesis of a diverse library of 1,7-disubstituted isoquinoline derivatives. The exploration of these derivatives opens up promising avenues for the discovery of new therapeutic agents and advanced functional materials.
Potential Research Areas and Applications
Anticancer Drug Discovery
The isoquinoline nucleus is a common feature in many natural and synthetic compounds exhibiting potent anticancer activity.[2][3] Derivatives of this compound are prime candidates for development as novel cytotoxic agents.
Potential Derivatives and Rationale:
-
1-Anilino-7-arylisoquinolines: The introduction of substituted anilines at the C1 position and various aryl groups at the C7 position can lead to compounds with potential to inhibit cell proliferation. The anilino and aryl moieties can be tailored to optimize interactions with biological targets.
-
1-(Heteroarylamino)-7-bromoisoquinolines: Incorporation of nitrogen-rich heteroaryl amines may enhance the DNA intercalating or enzyme-inhibiting properties of the compounds.
-
Topoisomerase I Inhibitors: Indenoisoquinolines, a class of non-camptothecin topoisomerase I inhibitors, have shown promise in anticancer research.[4][5] The this compound scaffold can be utilized to synthesize novel indenoisoquinoline analogues.
Quantitative Data for Analogous Compounds:
While specific data for this compound derivatives is limited, the following table summarizes the anticancer activity of related isoquinoline and quinoline compounds to provide a benchmark for future studies.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Aryl-7-anilino-6-bromoisoquinolinequinones | AGS (gastric adenocarcinoma) | 1.31 - 11.04 | [6] |
| 1-Aryl-7-anilino-6-bromoisoquinolinequinones | HL-60 (leukemia) | 1.92 | [6] |
| 3-Aryl substituted isoquinolinones | A549, SK-OV-3, SK-Mel-2, HCT-15, XF-498 | Comparable to Doxorubicin | [2] |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel (average) | GI50 ~6.6 | [2] |
| 1,4-Disubstituted-3,4-dihydroisoquinolines | CEM (leukemia) | 0.64 - 4.10 | [7] |
| Highly Brominated Quinolines | C6, HeLa, HT29 | 5.45 - 9.6 µg/mL | [8] |
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The isoquinoline scaffold has been successfully employed in the design of potent kinase inhibitors.[9]
Potential Targets and Rationale:
-
Epidermal Growth Factor Receptor (EGFR) and HER2: Substituted isoquinolines have shown inhibitory activity against EGFR and HER2, which are key targets in cancer therapy.[10][11]
-
PI3K/Akt/mTOR Pathway: This pathway is frequently activated in cancer, and isoquinoline-based compounds have the potential to act as inhibitors of key kinases in this cascade.[12][13][14]
-
Ras/Raf/MEK/ERK Pathway: As a central signaling pathway in cell proliferation, the Ras/Raf/MEK/ERK cascade presents another attractive target for isoquinoline derivatives.[15][16][17]
Quantitative Data for Analogous Compounds:
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| 7-Substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles | MLCK | - | [9] |
| 7-Substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles | EGFR | - | [9] |
| Isoquinoline-tethered quinazolines | HER2 | ~100-200 | [10] |
| 4-Arylamino-quinazolines | EGFR | 0.8 - 5.06 | [11] |
| Quinazoline derivatives | EGFR | 0.05 - 0.1 | [18] |
Antimicrobial Agents
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated quinolines and isoquinolines have demonstrated promising antibacterial activity.[19][20]
Potential Derivatives and Rationale:
-
1-Amino-7-bromoisoquinolines: The introduction of various amino groups at the C1 position can lead to compounds with antibacterial properties.
-
1-Aryloxy/Thio-7-bromoisoquinolines: Derivatives containing aryloxy or arylthio groups may exhibit activity against a range of bacterial and fungal strains.
Quantitative Data for Analogous Compounds:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Alkynyl isoquinolines | S. aureus (MRSA) | 4 - 8 | [19] |
| 7-Bromoquinoline-5,8-dione containing aryl sulphonamides | K. Pneumoniae, S. aureus | 800 - 1000 | [2] |
| C-2 amine-substituted quinoxalines | S. aureus | 4 - 16 | [20] |
| 5,7-Dibromo-2-methyl-8-hydroxyquinoline derivatives | S. aureus, B. subtilis | 5-30 times more active than parent compound | [21] |
Materials Science: Fluorescent Probes and Organic Electronics
The rigid, planar structure of the isoquinoline ring system makes it an excellent scaffold for the development of fluorescent materials.
Potential Applications:
-
Fluorescent Probes: Derivatives with extended conjugation and appropriate donor-acceptor groups can be designed as fluorescent probes for biological imaging or chemical sensing.
-
Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives have the potential to be used as emitter or host materials in OLEDs due to their photophysical properties.[22][23]
Photophysical Properties of Analogous Compounds:
The photophysical properties of isoquinoline derivatives are highly dependent on the nature and position of substituents. Generally, extending the π-conjugation and introducing electron-donating and -accepting groups can tune the absorption and emission wavelengths and enhance the fluorescence quantum yield.
Experimental Protocols
Synthesis of 7-Bromo-1-Substituted Isoquinoline Derivatives
Workflow for the Synthesis of 1,7-Disubstituted Isoquinolines:
Caption: General synthetic routes for derivatization of this compound.
Protocol 3.1.1: Synthesis of 1-Aryl-7-bromoisoquinolines via Suzuki Coupling [1][7]
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add a mixture of toluene (8 mL) and water (2 mL) to the vessel.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-7-bromoisoquinoline.
Protocol 3.1.2: Synthesis of 1-Amino-7-bromoisoquinolines via Buchwald-Hartwig Amination [17][24]
-
To a reaction vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) to the vial.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-amino-7-bromoisoquinoline.
Biological Assays
Workflow for Anticancer Drug Screening:
Caption: Workflow for in vitro anticancer activity screening.
Protocol 3.2.1: MTT Assay for Cytotoxicity [5][6][8][25]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 3.2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [4][12][14][26]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the wells with the bacterial suspension.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3.2.3: In Vitro Kinase Inhibition Assay (e.g., for HER2) [27][28]
-
Prepare a reaction mixture containing the purified kinase (e.g., recombinant HER2), a specific peptide substrate, and ATP in a kinase buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction and incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ kinase assay which measures ADP production.
-
Determine the percentage of kinase inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
Key Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway:
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Ras/Raf/MEK/ERK Signaling Pathway:
Caption: Simplified Ras/Raf/MEK/ERK signaling pathway and potential points of inhibition.
Conclusion and Future Directions
This compound represents a highly versatile and underexplored scaffold for the development of novel bioactive compounds and functional materials. The orthogonal reactivity of the two halogen substituents provides a powerful platform for the generation of diverse chemical libraries. The potential for these derivatives to act as potent anticancer agents, kinase inhibitors, and antimicrobial compounds is significant, warranting further investigation. Future research should focus on the systematic synthesis and biological evaluation of a wide range of 1,7-disubstituted isoquinolines. Quantitative structure-activity relationship (QSAR) studies will be crucial in guiding the optimization of lead compounds. Furthermore, the exploration of their photophysical properties could lead to the development of novel fluorescent probes and materials for organic electronics. The detailed protocols and compiled data within this guide aim to serve as a valuable resource to stimulate and facilitate further research in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. adooq.com [adooq.com]
- 13. mdpi.com [mdpi.com]
- 14. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-Induced Phospho-Regulatory Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in anti-cancer agents targeting the Ras/Raf/ MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline [pubmed.ncbi.nlm.nih.gov]
- 22. ossila.com [ossila.com]
- 23. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ias.ac.in [ias.ac.in]
- 25. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. static.horiba.com [static.horiba.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 7-Bromo-1-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 7-Bromo-1-Chloroisoquinoline with various arylboronic acids. This reaction is a powerful method for the synthesis of 7-aryl-1-chloroisoquinoline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocol outlines the reaction setup, conditions, workup, and purification procedures. Additionally, this note includes representative data and visualizations to guide researchers in applying this methodology.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[1][2] This reaction is one of the most versatile and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[2][3] Its advantages include mild reaction conditions, high functional group tolerance, commercial availability of reagents, and generally low toxicity of the boron-containing byproducts.[4]
Isoquinoline and its derivatives are important heterocyclic motifs found in numerous natural products and synthetic compounds with a wide range of biological activities. Specifically, substituted isoquinolines have been investigated as potential inhibitors of IκB kinase-β (IKK-β), which is implicated in inflammatory and cancerous conditions. The development of novel isoquinoline-based compounds is therefore of significant interest in drug discovery.
This protocol focuses on the selective Suzuki-Miyaura coupling at the C-7 position of this compound. The higher reactivity of the aryl bromide compared to the aryl chloride under specific palladium-catalyzed conditions allows for chemoselective functionalization, providing a straightforward entry into a library of 7-aryl-1-chloroisoquinolines. These products can serve as key intermediates for further diversification in the development of novel therapeutic agents.
Reaction Scheme & Mechanism
The general scheme for the Suzuki-Miyaura coupling of this compound is shown below. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][5]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add the palladium catalyst, for example, a pre-catalyst mixture of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand like PPh₃ (0.04 mmol, 4 mol%).
-
Add the base, such as Na₂CO₃ (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
-
Reaction Execution:
-
Add the degassed solvent system, for instance, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 7-aryl-1-chloroisoquinoline.
-
References
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 7-Bromo-1-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, owing to its broad substrate scope and functional group tolerance. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products. The ability to selectively introduce an amino group at the C7 position of 7-Bromo-1-Chloroisoquinoline opens up avenues for the synthesis of novel derivatives with potential therapeutic applications.
This document provides detailed application notes and a generalized protocol for the selective Buchwald-Hartwig amination of this compound. The presence of two distinct halogen atoms—a bromine at the 7-position and a chlorine at the 1-position—presents a chemoselectivity challenge. Based on the general reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F), the C-Br bond is significantly more reactive than the C-Cl bond. This difference in reactivity allows for the selective amination at the 7-position under carefully controlled conditions. The protocols outlined below are based on established methodologies for the selective amination of analogous dihalo-heterocyclic systems, particularly 6-bromo-2-chloroquinoline.[1][2]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl bromide (the C-Br bond of this compound) to form a palladium(II) intermediate. This step is generally the rate-determining step and is faster for aryl bromides than for aryl chlorides.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amido ligands on the palladium center couple, leading to the formation of the desired C-N bond and regeneration of the palladium(0) catalyst, which then re-enters the catalytic cycle.
Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The choice of ligand, base, and solvent is critical for achieving high yields and selectivity.
Data Presentation: Reaction Conditions for Selective Amination
The selection of the appropriate catalyst, ligand, base, and solvent is paramount for a successful and selective Buchwald-Hartwig amination. The following table summarizes optimized conditions for the selective amination of 6-bromo-2-chloroquinoline, a close analog of this compound, which can be adapted for the target substrate.[1][2]
| Parameter | Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Typically used in 1-5 mol%. |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | A bulky, electron-rich bisphosphine ligand, often preferred for achieving high selectivity and yields. |
| Base | NaOtBu (Sodium tert-butoxide) | A strong, non-nucleophilic base commonly employed in Buchwald-Hartwig reactions. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are required to prevent catalyst deactivation. |
| Temperature | 90-110 °C | Reaction temperature may need to be optimized depending on the amine's reactivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the palladium catalyst. |
Experimental Protocols
The following are generalized protocols for the selective Buchwald-Hartwig amination of this compound with a generic secondary amine. These protocols can be adapted for specific primary and secondary amines. Optimization of reaction parameters may be necessary to achieve the best results for a particular substrate.
Protocol 1: General Procedure for Selective Amination with a Cyclic Secondary Amine
This protocol is adapted from the successful selective amination of 6-bromo-2-chloroquinoline.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Cyclic secondary amine (e.g., morpholine, piperidine) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)
Equipment:
-
Oven-dried Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere glovebox or Schlenk line
-
Heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Flash column chromatography system
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (1.0 equiv) and the cyclic secondary amine (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath or heating block.
-
Stir the reaction for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-amino-1-chloroisoquinoline derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow Diagram
Caption: Experimental workflow for the selective amination.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 7-Aryl-1-Chloroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-aryl-1-chloroisoquinoline scaffold is a key structural motif in medicinal chemistry and materials science. The ability to introduce diverse aryl groups at the C-7 position allows for the fine-tuning of molecular properties, making it a valuable building block in drug discovery and the development of novel organic materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, offering a reliable route to these important compounds. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of 7-aryl-1-chloroisoquinolines, primarily focusing on the Suzuki-Miyaura coupling of 7-bromo-1-chloroisoquinoline with various arylboronic acids.
Reaction Principle
The synthesis of 7-aryl-1-chloroisoquinolines is typically achieved through a two-step process. First, a suitable 7-halo-1-hydroxyisoquinoline precursor is synthesized and subsequently converted to the 7-halo-1-chloroisoquinoline. The key C-C bond-forming step is then accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the this compound and an appropriate arylboronic acid. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of 7-aryl-1-chloroisoquinolines. The data for the Suzuki-Miyaura coupling is based on analogous reactions with haloquinolines and serves as a strong predictive model for the reactivity of this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 7-Bromo-1-hydroxyisoquinoline | POCl₃ | Neat | 100 | 1.5 | ~95 |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids (Representative Data)
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 80-90 |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 8 | 82-92 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene | 110 | 12 | 75-85 |
| 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88-98 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 7-bromo-1-hydroxyisoquinoline to this compound.
Materials:
-
7-Bromo-1-hydroxyisoquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Aqueous ammonia
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a stirring bar and reflux condenser, add 7-bromo-1-hydroxyisoquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (10 eq) to the flask at room temperature.
-
Heat the reaction mixture to 100 °C and stir vigorously for 1.5 hours.
-
Allow the mixture to cool to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice in a beaker with stirring.
-
Neutralize the acidic solution by the dropwise addition of aqueous ammonia until the pH reaches approximately 8. A precipitate will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the solid under vacuum to obtain this compound as a solid.
Protocol 2: General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general method for the synthesis of 7-aryl-1-chloroisoquinolines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Deionized water (if using an aqueous system)
-
Schlenk flask or sealed reaction tube
-
Stirring bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry Schlenk flask or reaction tube containing a stirring bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq) and, if necessary, the phosphine ligand (0.04-0.10 eq).
-
Seal the flask or tube and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 8-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1-chloroisoquinoline.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Overall experimental workflow for the synthesis of 7-aryl-1-chloroisoquinolines.
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using a 7-Bromo-1-Chloroisoquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including a significant number of kinase inhibitors. The strategic functionalization of the isoquinoline ring system allows for the precise orientation of substituents to interact with the ATP-binding site of various kinases. The 7-Bromo-1-Chloroisoquinoline scaffold is a particularly attractive starting material for the synthesis of novel kinase inhibitors due to its two distinct and orthogonally reactive halogenated positions. This allows for sequential, site-selective introduction of different functionalities, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This document provides detailed application notes and experimental protocols for the synthesis of a hypothetical series of kinase inhibitors based on the this compound scaffold, targeting the RAF-MEK-ERK signaling pathway. The primary synthetic strategies involve sequential palladium-catalyzed cross-coupling reactions: a Suzuki coupling at the 7-position followed by a Buchwald-Hartwig amination at the 1-position.
Synthetic Strategy
The overall synthetic approach is a two-step sequence of palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond in Suzuki couplings allows for the selective introduction of an aryl or heteroaryl moiety at the 7-position. The subsequent Buchwald-Hartwig amination at the 1-position introduces a variety of substituted anilines, which are crucial for hinge-binding interactions with the target kinase.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Data Presentation
The following tables summarize the quantitative data for the synthesis of a hypothetical series of 1,7-disubstituted isoquinoline kinase inhibitors. The yields are representative of typical palladium-catalyzed cross-coupling reactions on similar heterocyclic systems. The biological activity data (IC50 values) are hypothetical and based on published data for structurally related isoquinoline-based RAF inhibitors.[1]
Table 1: Synthesis of 7-Aryl-1-Chloroisoquinoline Intermediates via Suzuki Coupling
| Compound ID | R1-Boronic Acid | Product | Yield (%) |
| INT-1 | Phenylboronic acid | 7-Phenyl-1-chloroisoquinoline | 85 |
| INT-2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1-chloroisoquinoline | 82 |
| INT-3 | 1-Methyl-1H-pyrazol-4-ylboronic acid | 7-(1-Methyl-1H-pyrazol-4-yl)-1-chloroisoquinoline | 78 |
Table 2: Synthesis and Biological Activity of 1,7-Disubstituted Isoquinoline Kinase Inhibitors
| Compound ID | Intermediate | R2-Aniline | Product | Yield (%) | B-RAF IC50 (nM) | c-RAF IC50 (nM) |
| KI-1A | INT-1 | Aniline | 7-Phenyl-N-phenylisoquinolin-1-amine | 75 | 150 | 250 |
| KI-1B | INT-1 | 3-Chloroaniline | N-(3-Chlorophenyl)-7-phenylisoquinolin-1-amine | 72 | 85 | 120 |
| KI-2A | INT-2 | Aniline | 7-(4-Methoxyphenyl)-N-phenylisoquinolin-1-amine | 78 | 120 | 200 |
| KI-2B | INT-2 | 3-Chloroaniline | N-(3-Chlorophenyl)-7-(4-methoxyphenyl)isoquinolin-1-amine | 74 | 60 | 95 |
| KI-3A | INT-3 | Aniline | 7-(1-Methyl-1H-pyrazol-4-yl)-N-phenylisoquinolin-1-amine | 68 | 45 | 70 |
| KI-3B | INT-3 | 3-Chloroaniline | N-(3-Chlorophenyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinolin-1-amine | 65 | 25 | 40 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., 1-Methyl-1H-pyrazol-4-ylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the vial with nitrogen or argon gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-aryl-1-chloroisoquinoline derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 7-Aryl-1-Chloroisoquinoline
Materials:
-
7-Aryl-1-Chloroisoquinoline intermediate (from Protocol 1)
-
Substituted aniline (e.g., 3-chloroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the 7-Aryl-1-Chloroisoquinoline (1.0 mmol), the aniline derivative (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-(arylamino)-7-aryl-isoquinoline derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (B-RAF/c-RAF)
Materials:
-
Recombinant human B-RAF and c-RAF enzymes
-
MEK1 (inactive) as substrate
-
ATP
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2X kinase/substrate mixture (B-RAF or c-RAF and MEK1) in assay buffer.
-
Initiate the reaction by adding 5 µL of 2X ATP solution (at the Km for the specific kinase).
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubate the reaction plate at room temperature for 60 minutes.
-
Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Mutations in genes encoding proteins in this pathway, particularly BRAF, are common in various cancers, making it a key target for cancer therapy. The synthesized isoquinoline derivatives are designed to inhibit the kinase activity of B-RAF and c-RAF, thereby blocking downstream signaling.
References
Application Notes and Protocols: 7-Bromo-1-Chloroisoquinoline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 7-Bromo-1-Chloroisoquinoline as a key intermediate in the synthesis of pharmaceutically active compounds, with a particular focus on the development of Rho-kinase (ROCK) inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and synthetic workflows are presented to facilitate research and development in this area.
Introduction
This compound is a versatile heterocyclic building block that has gained significant attention in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom at the 1-position and a bromine atom at the 7-position, allows for selective and sequential functionalization. This dual reactivity makes it an ideal starting material for the synthesis of complex molecular architectures, most notably demonstrated in the synthesis of the potent Rho-kinase inhibitor, Ripasudil.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| Appearance | Cream or yellow crystalline powder | [2] |
| Melting Point | 121-126 °C | [3] |
| CAS Number | 215453-51-3 | [1][4] |
| Purity (Assay) | >96.0% (GC/HPLC) | [2] |
Application in the Synthesis of Ripasudil (Glanatec®)
This compound is a crucial intermediate in the synthesis of Ripasudil, a selective ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[1] Ripasudil lowers intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork.[5]
Rho-Kinase (ROCK) Signaling Pathway and Inhibition by Ripasudil
The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. The RhoA/ROCK signaling pathway is implicated in various cellular processes, including smooth muscle contraction, cell adhesion, and migration. Dysregulation of this pathway is associated with the pathophysiology of several diseases. Ripasudil acts as an ATP-competitive inhibitor of ROCK, preventing the phosphorylation of its downstream substrates and leading to smooth muscle relaxation.[6]
Synthetic Workflow for Ripasudil from this compound
The overall synthetic strategy to obtain Ripasudil from this compound involves a multi-step process. The key transformations include the conversion to a 4-fluoro-isoquinoline derivative, subsequent sulfonylation, and final coupling with the chiral diazepine side chain.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 7-bromo-1-hydroxyisoquinoline.
Materials:
-
7-bromo-1-hydroxyisoquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice/water
-
Aqueous ammonia
Procedure:
-
To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature, add 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol) portionwise.
-
Heat the mixture to 100°C for 90 minutes with rapid stirring.
-
After cooling to room temperature, cautiously pour the mixture onto ice/water (200 mL).
-
Adjust the pH to 8 by the dropwise addition of aqueous ammonia.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Dry the solid under reduced pressure at 45°C for 12 hours to yield this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 13.86 g (crude, noted as 115% likely due to impurities or solvent) |
| Appearance | Beige solid |
| ¹H NMR (DMSO-d₆) | δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H) |
| HPLC Purity | 96% |
| LCMS (m/z) | 242, 244, 246 |
Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride (Key Ripasudil Intermediate)
This protocol outlines a one-pot synthesis of a key intermediate for Ripasudil, starting from 4-fluoroisoquinoline sulfate.[6]
Materials:
-
4-fluoroisoquinoline sulfate
-
Liquid sulfur trioxide (SO₃)
-
Thionyl chloride (SOCl₂)
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
4N HCl in Ethyl Acetate (HCl/EtOAc)
Procedure:
-
Sulfonation: Add 4-fluoroisoquinoline sulfate to liquid sulfur trioxide at 30°C and stir for 16 hours.[6]
-
Chlorination: Add thionyl chloride to the reaction mixture at 30°C, then heat to 70°C and stir for 4 hours.[6]
-
Quench: Cool the reaction mixture to 20°C and slowly add it to a mixture of ice and methylene chloride, maintaining the temperature below 5°C.[6]
-
Neutralization & Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with methylene chloride.[6]
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[6]
-
Precipitation: Add 4N HCl/EtOAc to the filtrate at 18-21°C and stir for one hour to precipitate the hydrochloride salt.[6]
-
Isolation: Collect the precipitate by filtration, wash with methylene chloride, and dry to obtain 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.[6]
Quantitative Data from a Representative Large-Scale Synthesis: [6]
| Parameter | Value |
| Starting Material (4-fluoroisoquinoline sulfate) | 68.8 kg (280 mol) |
| Yield (4-fluoroisoquinoline-5-sulfonyl chloride HCl) | 78.8 kg |
| Purity (HPLC) | >99.5% |
| Isomer Ratio (5-sulfonyl vs. 8-sulfonyl) | 99.64 : 0.36 |
Synthesis of Ripasudil (Final Coupling Step)
The final step in the synthesis of Ripasudil involves the coupling of 4-fluoroisoquinoline-5-sulfonyl chloride with (S)-2-methyl-1,4-diazepane. While a detailed, publicly available protocol for this specific reaction is limited, it follows a standard nucleophilic substitution reaction of a sulfonyl chloride with a secondary amine.
General Procedure (Inferred from Patent Literature):
-
Dissolve (S)-2-methyl-1,4-diazepane in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) in the presence of a base (e.g., triethylamine, diisopropylethylamine) to act as an acid scavenger.
-
Cool the solution in an ice bath.
-
Add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride in the same solvent dropwise to the cooled solution of the diazepine.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.
-
Purify the crude product by column chromatography or recrystallization to afford Ripasudil.
Structure-Activity Relationship (SAR) and Biological Activity
The isoquinoline scaffold is a well-established pharmacophore for ROCK inhibition.[7] The development of Ripasudil from its predecessor, Fasudil, highlights key structural modifications that enhance potency and selectivity.
Key SAR Observations:
-
Fluorine at C4: The introduction of a fluorine atom at the 4-position of the isoquinoline ring significantly improves the pharmacological action compared to Fasudil.[1]
-
Chiral Methyl Group: The (S)-configuration of the methyl group at the 2-position of the 1,4-diazepane ring is crucial for the characteristic effect of Ripasudil.[1]
Quantitative Biological Data:
| Compound | Target | Assay | Value | Reference |
| Ripasudil | ROCK1 | IC₅₀ | 51 nM | [8] |
| Ripasudil | ROCK2 | IC₅₀ | 19 nM | [8] |
| H-1152P | Rho-kinase | Kᵢ | 1.6 nM | [9][10] |
| H-1152P | Protein Kinase A | Kᵢ | 630 nM | [9] |
| H-1152P | Protein Kinase C | Kᵢ | 9270 nM | [9] |
Conclusion
This compound serves as a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of Rho-kinase inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this building block in the discovery and synthesis of novel therapeutic agents. The strategic functionalization of the isoquinoline core, guided by an understanding of structure-activity relationships, continues to be a promising approach for targeting a range of diseases.
References
- 1. Ripasudil - Wikipedia [en.wikipedia.org]
- 2. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]
- 3. PHARMACEUTICAL PRODUCT - Patent 3199162 [data.epo.org]
- 4. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 9. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho Kinase Inhibitor [sigmaaldrich.com]
Application Notes and Protocols for the Regioselective Functionalization of the 7-Position of 1-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the regioselective functionalization of the 7-position of 1-chloroisoquinoline. Direct C-H functionalization at the C7 position of 1-chloroisoquinoline is challenging due to the directing effects of the chlorine atom and the nitrogen atom in the isoquinoline ring system. Therefore, a robust and versatile multi-step synthetic strategy is presented. This approach involves the initial regioselective synthesis of a 7-functionalized isoquinoline intermediate, followed by the introduction of the chlorine atom at the 1-position.
This methodology allows for the introduction of a wide variety of functional groups at the C7 position, making it highly valuable for the synthesis of novel compounds for drug discovery and development. The protocols provided are based on established and reliable chemical transformations.
Synthetic Strategy Overview
The overall synthetic strategy is a three-stage process:
-
Synthesis of 7-Bromoisoquinoline: This key intermediate is synthesized from isoquinoline via nitration, reduction, and a Sandmeyer-type reaction. This ensures the regioselective installation of a handle for further functionalization at the desired C7 position.
-
Functionalization of the 7-Position via Cross-Coupling Reactions: The versatile 7-bromoisoquinoline intermediate undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce a diverse range of aryl, heteroaryl, or alkynyl substituents at the 7-position.
-
Chlorination of the 1-Position: The 7-functionalized isoquinoline is converted to the corresponding N-oxide, which is then chlorinated at the 1-position using a suitable chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final 7-functionalized 1-chloroisoquinoline product.
Diagram of the Overall Synthetic Workflow
Application Notes and Protocols: Sonogashira Coupling of 7-Bromo-1-Chloroisoquinoline with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is renowned for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]
This document provides detailed application notes and protocols for the regioselective Sonogashira coupling of 7-Bromo-1-Chloroisoquinoline with various terminal alkynes. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the 7-position, yielding 7-alkynyl-1-chloroisoquinoline derivatives. These products are versatile intermediates for further chemical elaboration, particularly in the development of novel therapeutic agents and functional materials.
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.
A key aspect of the Sonogashira coupling with dihalogenated substrates is regioselectivity. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf > Cl.[2] In the case of this compound, the carbon-bromine bond at the 7-position is significantly more reactive than the carbon-chlorine bond at the 1-position. This difference in reactivity allows for the selective Sonogashira coupling to occur at the C-7 position, leaving the C-1 chloro substituent intact for potential subsequent transformations. This predictable regioselectivity is a crucial feature for the strategic synthesis of complex isoquinoline derivatives.[3]
Experimental Protocols
The following protocols are provided as a general guideline for the selective Sonogashira coupling of this compound with terminal alkynes. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.
Protocol 1: Standard Sonogashira Coupling Conditions
This protocol is adapted from a general procedure for the selective Sonogashira coupling of bromo-chloro arenes.[3]
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne, (Trimethylsilyl)acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed Triethylamine (3 mL) and anhydrous, degassed DMF (3 mL) via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-alkynyl-1-chloroisoquinoline.
Data Presentation
The following tables summarize representative quantitative data for the selective Sonogashira coupling of this compound with various terminal alkynes based on typical yields reported for similar bromo-chloro aromatic substrates.[3]
Table 1: Reaction Conditions for the Selective Sonogashira Coupling of this compound
| Parameter | Condition |
| Substrate | This compound |
| Terminal Alkyne | 1.1 equivalents |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Copper Co-catalyst | CuI (4 mol%) |
| Base | Triethylamine |
| Solvent | DMF/Triethylamine (1:1) |
| Temperature | 80 °C |
| Reaction Time | 6-12 hours |
Table 2: Representative Yields for the Synthesis of 7-Alkynyl-1-Chloroisoquinolines
| Entry | Terminal Alkyne | Product | Representative Yield (%) | Selectivity (C-Br:C-Cl) |
| 1 | Phenylacetylene | 1-Chloro-7-(phenylethynyl)isoquinoline | 85-95 | >98:2 |
| 2 | 1-Hexyne | 1-Chloro-7-(hex-1-yn-1-yl)isoquinoline | 80-90 | >98:2 |
| 3 | (Trimethylsilyl)acetylene | 1-Chloro-7-((trimethylsilyl)ethynyl)isoquinoline | 88-98 | >98:2 |
| 4 | 3-Ethynylthiophene | 1-Chloro-7-(thiophen-3-ylethynyl)isoquinoline | 82-92 | >98:2 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling.
References
Application Notes and Protocols for the Selective Heck Reaction of 7-Bromo-1-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The selective functionalization of polyhalogenated heterocyclic scaffolds, such as 7-Bromo-1-Chloroisoquinoline, is a critical strategy in medicinal chemistry for the generation of novel molecular entities with diverse biological activities. The resulting vinyl-substituted isoquinolines serve as versatile intermediates for further synthetic transformations, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The presence of two different halogen atoms on the isoquinoline core, bromine at the 7-position and chlorine at the 1-position, allows for a chemoselective Heck reaction. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl.[2] This difference in reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and thus more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond.[2] Consequently, it is possible to selectively perform the Heck reaction at the C7-Br position while leaving the C1-Cl bond intact for subsequent orthogonal functionalization, such as a Suzuki or Buchwald-Hartwig coupling, under more forcing conditions. This stepwise approach allows for the controlled and divergent synthesis of polysubstituted isoquinoline derivatives.
Typical conditions for a selective Heck reaction on an aryl bromide in the presence of an aryl chloride involve a palladium(II) acetate or palladium on carbon catalyst, often in conjunction with a phosphine ligand such as triphenylphosphine or a more electron-rich and bulky phosphine for less reactive substrates.[3] A variety of organic or inorganic bases are used to neutralize the hydrogen halide generated during the reaction.[1] Common solvents include polar aprotic solvents like DMF, DMA, or NMP.[3] The reaction temperature is a crucial parameter that can be optimized to ensure selectivity, with lower temperatures generally favoring the reaction of the more reactive C-Br bond.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Heck reaction of bromo-substituted quinolines and other analogous aryl bromides, providing a basis for the development of a protocol for this compound.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (0.01) | - | NaOAc | DMA | 140 | 24 | 95 |
| 3 | 3-Bromothiophene | Ethyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF | 100 | 12 | 85 |
| 4 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | H₂O/DMF | 110-180 | 4 | 85-95 |
| 5 | 1-Bromo-4-phenoxybenzene | Styrene | [(P(C₅H₁₀N)₃)₂PdCl₂] (0.05) | - | K₂CO₃ | NMP | 100 | 3 | >95 |
Experimental Workflow Diagram
Caption: Experimental workflow for the Heck reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Heck reaction of this compound with a representative alkene, styrene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification (e.g., separatory funnel, round-bottom flask, chromatography column)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), Triphenylphosphine (0.04 mmol), and Potassium Carbonate (2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent and Reagent Addition:
-
Add anhydrous and degassed DMF (5 mL) to the flask via syringe.
-
Add styrene (1.2 mmol) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100-120 °C and stir the reaction mixture vigorously.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
The reaction is typically expected to be complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-styryl-1-chloroisoquinoline.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Note on Optimization: The reaction conditions provided are a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best yield and selectivity for different alkene coupling partners. For less reactive alkenes, a more active catalyst system, such as a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃), may be required.
Signaling Pathway and Catalytic Cycle Diagram
Caption: Simplified catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for the Synthesis of 7-amino-1-substituted isoquinolines from 7-Bromo-1-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a diverse library of 7-amino-1-substituted isoquinolines, starting from the readily available building block, 7-Bromo-1-Chloroisoquinoline. The described synthetic strategy involves a two-step process: a selective Buchwald-Hartwig amination at the C7 position, followed by a versatile Suzuki cross-coupling reaction or nucleophilic aromatic substitution at the C1 position. This approach allows for the introduction of a wide range of functionalities at both positions, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery.
Synthetic Strategy Overview
The overall synthetic workflow is depicted below. The initial step focuses on the selective amination of the 7-bromo position, leveraging the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. The subsequent introduction of diversity at the 1-position can be achieved through various methods, with Suzuki coupling being a prominent example for generating C-C bonds and direct nucleophilic substitution for introducing heteroatom linkages.
Caption: Synthetic workflow for 7-amino-1-substituted isoquinolines.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the selective amination of the 7-bromo position of this compound. The use of an appropriate ammonia equivalent, such as benzophenone imine followed by hydrolysis, is a common strategy to install a primary amine.[1]
Materials:
-
This compound
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude imine intermediate.
-
To the crude intermediate, add a mixture of THF and 2 M hydrochloric acid. Stir at room temperature for 2-4 hours to effect hydrolysis.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 7-amino-1-chloroisoquinoline.
| Parameter | Value |
| Reactants | This compound, Benzophenone imine |
| Catalyst | Pd(OAc)₂ |
| Ligand | Xantphos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Typical Yield | 70-85% |
Table 1: Summary of Reaction Conditions for Buchwald-Hartwig Amination.
Protocol 2: Suzuki Cross-Coupling of 7-Amino-1-chloroisoquinoline
This protocol outlines a general procedure for the Suzuki cross-coupling of the 7-amino-1-chloroisoquinoline intermediate with various boronic acids to introduce aryl or heteroaryl substituents at the C1 position.[2][3]
Materials:
-
7-Amino-1-chloroisoquinoline
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)
-
SPhos or XPhos (1.1-1.2 eq relative to Pd)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 eq)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine 7-amino-1-chloroisoquinoline (1.0 eq), the corresponding boronic acid (1.2 eq), the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄).
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-1-substituted isoquinoline.
| Substituent (from Boronic Acid) | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Phenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 75-90% |
| 4-Methoxyphenyl | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 80-95% |
| 3-Pyridyl | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 65-80% |
Table 2: Representative Data for Suzuki Cross-Coupling Reactions.
Protocol 3: Nucleophilic Aromatic Substitution of 7-Amino-1-chloroisoquinoline
This protocol provides a general method for the substitution of the C1 chlorine with various nucleophiles. The reactivity of the 1-chloroisoquinoline is enhanced by the electron-withdrawing nature of the isoquinoline nitrogen.[4]
Materials:
-
7-Amino-1-chloroisoquinoline
-
Nucleophile (e.g., primary or secondary amine, alcohol, thiol) (2.0-3.0 eq)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 7-amino-1-chloroisoquinoline (1.0 eq) in an anhydrous polar aprotic solvent such as DMF, add the nucleophile (2.0 eq) and a suitable base (e.g., K₂CO₃, 2.5 eq).
-
Heat the reaction mixture to 80-140 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield |
| Morpholine | K₂CO₃ | DMF | 120 | 80-95% |
| Sodium methoxide | NaH | THF/DMF | 80 | 70-85% |
| Benzylamine | K₂CO₃ | DMSO | 140 | 75-90% |
Table 3: Representative Data for Nucleophilic Aromatic Substitution Reactions.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression from the starting material through the key intermediate to the final diverse product library.
Caption: Logical flow from starting material to product library.
These protocols provide a robust framework for the synthesis of a wide array of 7-amino-1-substituted isoquinolines. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve the best possible outcomes.
References
Application Notes and Protocols for 7-Bromo-1-Chloroisoquinoline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-1-chloroisoquinoline is a halogenated heterocyclic compound that serves as a versatile building block for the synthesis of advanced functional materials. Its structure features two distinct reactive sites: a chloro group at the 1-position and a bromo group at the 7-position of the isoquinoline core. This differential reactivity allows for selective, stepwise functionalization through various cross-coupling reactions, making it an attractive precursor for complex organic molecules tailored for specific applications in materials science, particularly in the field of organic electronics.
The isoquinoline moiety itself is a valuable component in the design of materials for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.[1] Its electron-deficient nature can be harnessed for electron-transporting materials, while appropriate derivatization can yield hole-transporting or emissive materials.[2][3] This document outlines potential applications of this compound in the synthesis of materials for organic electronics, providing detailed hypothetical protocols and target material properties.
Application Note 1: Synthesis of Isoquinoline-Based Hole-Transporting Materials (HTMs) for OLEDs
The strategic functionalization of this compound can lead to the development of novel Hole-Transporting Materials (HTMs) for use in OLEDs. By introducing electron-donating moieties, such as arylamines, the highest occupied molecular orbital (HOMO) energy level can be tuned for efficient hole injection and transport from the anode to the emissive layer. The following protocol describes a potential synthetic route to a diarylamine-functionalized isoquinoline derivative.
Target Properties for an Isoquinoline-Based HTM
| Property | Target Value |
| HOMO Energy Level | -5.1 to -5.4 eV |
| LUMO Energy Level | -2.0 to -2.4 eV |
| Triplet Energy (T1) | > 2.7 eV |
| Glass Transition Temp. (Tg) | > 100 °C |
| Hole Mobility | > 10⁻⁴ cm²/Vs |
Experimental Protocol: Synthesis of a Diarylamine-Functionalized Isoquinoline HTM
This protocol details a two-step synthesis involving a selective Buchwald-Hartwig amination followed by a Suzuki cross-coupling reaction.
Step 1: Buchwald-Hartwig Amination at the 7-Position
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 eq.), diphenylamine (1.1 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.) with a suitable phosphine ligand (e.g., XPhos, 0.05 eq.) to an oven-dried Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Seal the flask and heat the mixture at 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 7-(diphenylamino)-1-chloroisoquinoline intermediate.
Step 2: Suzuki Cross-Coupling at the 1-Position
-
Reaction Setup: To a Schlenk flask, add the 7-(diphenylamino)-1-chloroisoquinoline intermediate (1.0 eq.), an appropriate arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid) (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., aqueous 2M K₂CO₃).
-
Solvent Addition: Add a solvent mixture, such as toluene/ethanol/water (3:1:1).
-
Reaction: Degas the mixture by bubbling with nitrogen for 20 minutes. Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the final HTM.
Application Note 2: Synthesis of Isoquinoline-Based Materials for Electron Transport or Emissive Layers
The electron-deficient nature of the isoquinoline core makes it a suitable candidate for the development of Electron-Transporting Materials (ETMs) or host materials for phosphorescent emitters in OLEDs. By attaching electron-withdrawing groups or extending the π-conjugation, the lowest unoccupied molecular orbital (LUMO) can be lowered to facilitate electron injection and transport.
Target Properties for an Isoquinoline-Based ETM/Host
| Property | Target Value |
| LUMO Energy Level | -2.7 to -3.2 eV |
| HOMO Energy Level | -6.0 to -6.5 eV |
| Triplet Energy (T1) | > 2.8 eV (for blue phosphorescence host) |
| Glass Transition Temp. (Tg) | > 120 °C |
| Electron Mobility | > 10⁻⁵ cm²/Vs |
Experimental Protocol: Synthesis of a π-Conjugated Isoquinoline Derivative
This protocol describes a potential one-pot, double Suzuki cross-coupling to attach two different aryl groups to the this compound core. This relies on the differential reactivity of the C-Br and C-Cl bonds.
-
Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq.), a first arylboronic acid (e.g., 2-(diphenylphosphoryl)phenylboronic acid) (1.1 eq.), a second, less reactive arylboronic acid (e.g., 3-(pyridin-3-yl)phenylboronic acid) (1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (3.0 eq.) in a Schlenk flask.
-
Solvent Addition: Add a degassed mixture of toluene and water (10:1).
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously. The more reactive C-Br bond should react preferentially with the first boronic acid. After an initial reaction period (monitor by GC-MS, e.g., 4-6 hours), the C-Cl bond will start to react with the second boronic acid at the elevated temperature. Continue heating for a total of 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product via column chromatography on silica gel, followed by recrystallization or sublimation to yield the pure, bifunctionalized isoquinoline material.
Disclaimer
The experimental protocols and target data presented in these application notes are hypothetical and intended for illustrative purposes. They are based on established chemical principles and typical properties of materials used in organic electronics. Researchers should conduct their own literature searches and experimental optimization for any specific synthetic target. Safety precautions appropriate for the described chemical reactions must be followed.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 7-Bromo-1-Chloroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 7-Bromo-1-Chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a Suzuki coupling with this compound?
A1: In the Suzuki-Miyaura coupling of this compound, the bromine atom at the 7-position is generally expected to be more reactive than the chlorine atom at the 1-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. While the C1 position in isoquinolines is intrinsically electrophilic, which can sometimes enhance the reactivity of a C1-chloride, for dihaloisoquinolines like 4,7-dibromo-1-chloroisoquinoline, selective Suzuki coupling has been observed at the C7 position.[1][2] This suggests a higher reactivity for the C7-Br bond.
Q2: Can I achieve selective coupling at the C-1 chloro position?
A2: While challenging, selective coupling at the C-1 chloro position might be achievable by carefully tuning the reaction conditions. The choice of a highly active catalyst system, particularly one with bulky, electron-rich phosphine ligands, can sometimes overcome the typical reactivity order of halogens.[1] Screening different palladium catalysts, ligands, bases, and solvents will be crucial. For instance, in some quinoline systems, the choice of catalyst has been shown to reverse the site-selectivity between a chloro and a bromo substituent.[1][2]
Q3: What are the most common side reactions to look out for?
A3: Common side reactions in Suzuki couplings include:
-
Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom, leading to the formation of the de-borylated starting material. This can be promoted by the presence of water and certain bases.[3]
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct.
-
Dehalogenation: The halogen atom on the isoquinoline is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent.[3]
Q4: My boronic acid is unstable. What can I do?
A4: If your boronic acid is prone to decomposition, consider using a more stable derivative such as a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt. These are often more robust and less susceptible to protodeboronation.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst or inappropriate ligand. | - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates. - Ensure the catalyst is fresh and has been stored correctly. |
| 2. Incorrect base or base strength. | - The base is crucial for activating the boronic acid. Screen a variety of bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For base-sensitive substrates, milder bases like KF can be tested.[5] | |
| 3. Suboptimal solvent system. | - The solvent affects catalyst activity and reactant solubility. Common choices include dioxane, THF, DMF, and toluene, often in a mixture with water. Ensure all reactants are soluble in the chosen solvent system.[3] | |
| 4. Insufficient reaction temperature. | - While some reactions proceed at room temperature, heating is often required (typically 80-120 °C). Incrementally increase the temperature.[3] | |
| Mixture of Mono-arylated Products (at C1 and C7) | 1. Lack of selectivity in the catalytic system. | - To favor reaction at the C7-Br position, start with less reactive catalyst systems (e.g., Pd(PPh₃)₄). - To explore reactivity at the C1-Cl position, more active catalysts with bulky, electron-rich ligands may be necessary.[1] |
| Significant Dehalogenation of Starting Material | 1. Presence of protic impurities. | - Use anhydrous solvents and reagents.[3] |
| 2. Unsuitable catalyst/ligand combination. | - Screen different catalyst and ligand combinations. | |
| Formation of Boronic Acid Homocoupling Product | 1. High catalyst loading or temperature. | - Reduce the catalyst loading and/or the reaction temperature. |
| 2. Oxygen contamination. | - Ensure the reaction is performed under a completely inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the solvent and reaction mixture. |
Experimental Protocols
General Procedure for Selective Suzuki Coupling at the C-7 Position
This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the C-7 position of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Screening of Reaction Conditions for Suzuki Coupling at C-7
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 90 | Initial trial |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | Initial trial |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 100 | Initial trial |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | THF/H₂O | 80 | Initial trial |
Note: This table is a template for organizing experimental results. Actual yields will vary depending on the specific boronic acid and precise reaction conditions.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling reactions.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Buchwald-Hartwig Amination of Dihaloisoquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Buchwald-Hartwig amination reactions with dihaloisoquinoline substrates.
Troubleshooting Guide: Common Side Products and Solutions
The Buchwald-Hartwig amination of dihaloisoquinolines can be accompanied by several side products that lower the yield of the desired mono- or di-aminated product. Understanding these side reactions is key to optimizing your experimental protocol.
1. Hydrodehalogenation
Hydrodehalogenation is the reduction of one or more of the carbon-halogen bonds on the isoquinoline ring, leading to a monochloroaminoisoquinoline or an aminoisoquinoline, respectively. This is one of the most common side reactions.
-
Cause: This side reaction can occur through various pathways, including β-hydride elimination from a palladium-amido intermediate or via the formation of palladium hydride species that then reduce the aryl halide.
-
Troubleshooting:
-
Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions. Consider screening ligands like XPhos, SPhos, or BrettPhos.
-
Base Selection: The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote hydrodehalogenation. Weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable for sensitive substrates.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the dehalogenation side reaction.[1]
-
Amine Stoichiometry: Using a slight excess of the amine can help favor the desired coupling reaction.
-
2. Regioselectivity Issues (Mono- vs. Di-substitution and Positional Isomers)
With dihaloisoquinolines, controlling the regioselectivity of the amination is a primary challenge. This includes achieving selective mono-amination versus di-amination, as well as directing the amination to a specific position (e.g., C1 vs. C3 in 1,3-dichloroisoquinoline).
-
Cause: The relative reactivity of the different C-X bonds on the isoquinoline ring influences the selectivity. This is affected by electronic and steric factors.
-
Troubleshooting:
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor mono-amination.
-
Stoichiometry: Using a limited amount of the amine (e.g., 1.0-1.2 equivalents) can promote mono-substitution.
-
Ligand and Catalyst Choice: The catalyst system can significantly influence regioselectivity. For example, in dihalopyridines, different palladium catalysts have been shown to favor amination at different positions. A systematic screening of catalysts and ligands is recommended.
-
Sequential Amination: A planned, sequential approach can be used. After the first selective amination, the resulting monochloroaminoisoquinoline can be isolated and then subjected to a second Buchwald-Hartwig reaction with a different amine.
-
3. Homocoupling of the Amine
In some cases, the amine can undergo self-coupling, which is more prevalent with primary amines.
-
Cause: This can be a competing reaction pathway, especially at higher temperatures.
-
Troubleshooting:
-
Use of Ammonia Surrogates: For the introduction of a primary amino group, using an ammonia equivalent like benzophenone imine followed by hydrolysis can prevent self-coupling.[2]
-
Reaction Conditions: Optimizing the reaction temperature and catalyst loading can minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a mono-amination on 1,4-dichloroisoquinoline, but I am getting a mixture of the starting material, the mono-aminated product, and the di-aminated product. How can I improve the selectivity for the mono-aminated product?
A1: To improve selectivity for the mono-aminated product, you can try the following:
-
Control Stoichiometry: Use a controlled amount of the amine, typically between 1.0 and 1.2 equivalents.
-
Lower Temperature and Shorter Reaction Time: Start with a lower reaction temperature (e.g., 80 °C) and monitor the reaction closely by TLC or LC-MS. Stop the reaction once the desired mono-aminated product is the major component.
-
Ligand Selection: The steric and electronic properties of the phosphine ligand can influence selectivity. A less reactive catalyst system might favor mono-amination.
Q2: My main side product is the hydrodehalogenated aminoisoquinoline. What are the best ways to minimize this?
A2: Hydrodehalogenation is a common issue. To minimize it:
-
Optimize the Base: If you are using a very strong base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄.
-
Screen Ligands: Bulky, electron-rich ligands are known to promote the desired C-N bond formation and can suppress hydrodehalogenation.
-
Lower the Reaction Temperature: This can often reduce the rate of the undesired reduction pathway.
Q3: I am not seeing any reaction with my dichloroisoquinoline substrate. What should I check?
A3: If you are not observing any product formation, consider these points:
-
Catalyst Activation: Ensure your palladium precatalyst is being properly activated to the active Pd(0) species.
-
Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (argon or nitrogen).
-
Solvent and Reagent Purity: Use anhydrous solvents and ensure your reagents are pure. Water and other impurities can deactivate the catalyst.
-
Ligand Choice: The chosen ligand may not be suitable for your specific substrate. Screening a few different ligands is often necessary.
Data Presentation
While specific quantitative data for side product formation in Buchwald-Hartwig reactions of dihaloisoquinolines is not extensively reported in the literature, the following table provides a general overview of how different reaction parameters can influence the product distribution, based on studies of related dihalo(hetero)arenes.
| Parameter | Condition A | Product Distribution A | Condition B | Product Distribution B |
| Amine Equivalents | 1.1 eq. | Higher Mono-amination | 2.5 eq. | Higher Di-amination |
| Base | K₃PO₄ (weaker) | Lower Hydrodehalogenation | NaOtBu (stronger) | Higher Hydrodehalogenation |
| Temperature | 80 °C | Higher Selectivity | 110 °C | Faster Reaction, more side products |
| Ligand | Bulky, electron-rich | Higher yield of desired product | Less bulky ligand | Potential for more side reactions |
Experimental Protocols
General Protocol for a Trial Buchwald-Hartwig Amination of a Dichloroisoquinoline:
This protocol is a general starting point and should be optimized for each specific substrate and amine combination.
Materials:
-
Dichloroisoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M)
Procedure:
-
To an oven-dried reaction vessel, add the dichloroisoquinoline, palladium precatalyst, and phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the base to the vessel.
-
In a separate flask, dissolve the amine in the anhydrous solvent and degas the solution.
-
Add the amine solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Key pathways in the Buchwald-Hartwig reaction of dihaloisoquinolines.
Caption: A systematic workflow for troubleshooting poor selectivity.
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling of 7-Bromo-1-Chloroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 7-bromo-1-chloroisoquinoline. The primary focus is on preventing the common side reaction of hydrodehalogenation, which can reduce the yield of the desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in my cross-coupling reaction with this compound?
A1: Hydrodehalogenation is a competing reaction pathway in palladium-catalyzed cross-couplings where a halide (in this case, bromine or chlorine) is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[1] This side reaction consumes your starting material and catalyst, lowering the overall yield of your desired product and complicating purification. For this compound, you may observe the formation of 7-bromoisoquinoline, 1-chloroisoquinoline, or even isoquinoline itself.
Q2: Which halide is more prone to hydrodehalogenation on this compound, the bromo or the chloro group?
A2: Generally, the carbon-bromine (C-Br) bond is weaker and more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond.[1] Therefore, the C-Br bond at the 7-position is more susceptible to both the desired cross-coupling and the undesired hydrodehalogenation. Selective coupling at the C-Br position is expected, but so is hydrodebromination.
Q3: What are the primary sources of the hydride (H⁻) that causes hydrodehalogenation?
A3: The hydride species responsible for hydrodehalogenation can originate from several sources within the reaction mixture:
-
Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) and even trace amounts of water can be significant hydride sources.[1] Some aprotic polar solvents like DMF can also decompose to generate hydride species.
-
Bases: Amine bases (e.g., triethylamine) and strong alkoxide bases can act as hydride donors.[1]
-
Starting Materials/Reagents: Impurities in reagents or the coupling partner itself can sometimes contribute to the formation of palladium-hydride intermediates.
Troubleshooting Guide: Minimizing Hydrodehalogenation
If you are observing significant hydrodehalogenation of your this compound, follow this systematic troubleshooting guide.
Issue 1: High Levels of Hydrodehalogenated Byproduct
This is the most common issue. The following workflow will help you diagnose and solve the problem.
Step 1: Optimize the Ligand
The choice of phosphine ligand is critical in modulating the rates of the desired cross-coupling versus the competing hydrodehalogenation.
-
Recommendation: Switch to bulky, electron-rich phosphine ligands. These ligands tend to accelerate the reductive elimination step of the catalytic cycle, which forms the desired C-C or C-N bond, thus outcompeting the hydrodehalogenation pathway.[1]
| Ligand Type | Example Ligands | Expected Impact on Hydrodehalogenation |
| Less Bulky, Electron-Poor | PPh₃ | Tends to favor hydrodehalogenation |
| Bulky, Electron-Rich | XPhos, SPhos, RuPhos | Generally suppresses hydrodehalogenation |
Step 2: Change the Base
The base plays a crucial role not only in the transmetalation step but also as a potential source of hydrides.
-
Recommendation: Switch from strong organic or alkoxide bases to weaker inorganic bases.
| Base Type | Example Bases | Expected Impact on Hydrodehalogenation |
| Strong Organic/Alkoxide | NaOtBu, Et₃N | Can promote hydrodehalogenation |
| Weaker Inorganic | K₂CO₃, K₃PO₄, Cs₂CO₃ | Generally reduces hydrodehalogenation |
Step 3: Switch the Solvent
The solvent can be a direct source of hydrides or can influence the stability of intermediates that lead to hydrodehalogenation.
-
Recommendation: Avoid protic solvents and polar aprotic solvents known to be hydride donors. Use non-polar aprotic solvents.
| Solvent Type | Example Solvents | Expected Impact on Hydrodehalogenation |
| Protic/Polar Aprotic | Alcohols, DMF, Dioxane | Can increase hydrodehalogenation |
| Non-polar Aprotic | Toluene, Benzene | Generally minimizes hydrodehalogenation |
Step 4: Lower the Reaction Temperature
The activation energy for hydrodehalogenation can be different from that of the desired cross-coupling.
-
Recommendation: Lowering the reaction temperature can often selectively slow down the hydrodehalogenation pathway more than the desired reaction.
| Temperature | Expected Impact on Hydrodehalogenation |
| High (>100 °C) | Can increase hydrodehalogenation |
| Moderate (RT to 80 °C) | Often suppresses hydrodehalogenation |
Experimental Protocols
The following are representative protocols for common cross-coupling reactions, adapted for this compound based on best practices for minimizing hydrodehalogenation with similar N-heterocyclic substrates. Note: These are starting points and may require further optimization.
Protocol 1: Suzuki-Miyaura Coupling (Selective at C-7)
This protocol is designed to favor coupling at the more reactive C-Br bond while minimizing hydrodebromination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Protocol 2: Sonogashira Coupling (Selective at C-7)
This protocol aims for selective alkynylation at the C-Br position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (3.0 mmol, 3.0 equiv)
-
Toluene or THF (5 mL, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by triethylamine and the terminal alkyne.
-
Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS.
Mechanistic Pathways
Understanding the catalytic cycles can help in rationalizing the troubleshooting strategies.
The key to preventing hydrodehalogenation is to favor the transmetalation and subsequent reductive elimination of the desired product (Ar-R) over the formation of a palladium-hydride intermediate and the reductive elimination of the hydrodehalogenated byproduct (Ar-H).
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative impact of various reaction parameters on the ratio of the desired coupled product to the hydrodehalogenated byproduct, based on studies of similar dihalo-N-heterocyclic systems.
| Parameter | Condition Favoring Hydrodehalogenation | Recommended Condition to Minimize Hydrodehalogenation | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos) | Bulky ligands accelerate the desired reductive elimination step.[1] |
| Base | Strong bases, Amine bases (e.g., NaOtBu, Et₃N) | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Weaker bases are less likely to act as a hydride source. |
| Solvent | Polar aprotic (e.g., DMF, Dioxane), Alcohols | Non-polar aprotic (e.g., Toluene) | Toluene is less likely to act as a hydride donor.[1] |
| Temperature | High temperature (>100 °C) | Lower temperature (RT to 80 °C) | The activation energy for hydrodehalogenation can be higher. |
| Aryl Halide | Ar-I > Ar-Br > Ar-Cl | Ar-Cl or Ar-Br (if synthetically feasible) | C-I bonds are weaker and more reactive, making them more prone to side reactions.[1] |
By systematically applying these troubleshooting strategies and utilizing the provided protocols as a starting point, researchers can significantly improve the outcomes of their palladium-catalyzed cross-coupling reactions with this compound and minimize the formation of hydrodehalogenated byproducts.
References
Technical Support Center: Efficient Cross-Coupling of 7-Bromo-1-Chloroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient and selective cross-coupling of 7-Bromo-1-Chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The C-Br bond at the 7-position is significantly more reactive than the C-Cl bond at the 1-position. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf > Cl. This inherent difference in reactivity allows for the selective functionalization of the 7-position while leaving the 1-chloro substituent available for subsequent transformations. Studies on the closely related 4,7-dibromo-1-chloroisoquinoline have shown that Suzuki-Miyaura coupling occurs selectively at the C7-bromo position.
Q2: What are the most common cross-coupling reactions for functionalizing the 7-position of this compound?
A2: The most prevalent and versatile cross-coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. These methods are widely employed for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Q3: Can I perform a cross-coupling reaction at the 1-chloro position?
A3: Yes, it is possible to functionalize the 1-chloro position, but it requires more forcing reaction conditions. Typically, the C-Br bond is reacted first under milder conditions. Subsequently, the less reactive C-Cl bond can be coupled using a more active catalyst system, higher temperatures, a stronger base, or longer reaction times.
Q4: What are common side reactions to be aware of during the cross-coupling of this compound?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the coupling partners.
-
Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom.
-
Protodeboronation: In Suzuki reactions, the cleavage of the C-B bond of the boronic acid before transmetalation.
-
Catalyst deactivation: The nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky ligands can help mitigate this issue.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Possible Cause | Suggested Solution(s) |
| Inactive Catalyst | - Ensure the palladium source and ligand are of high purity and stored under an inert atmosphere.- Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.- The isoquinoline nitrogen may be poisoning the catalyst. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the metal center. |
| Inappropriate Ligand | - Screen a variety of phosphine ligands with different steric and electronic properties. For challenging couplings, bulky, electron-rich ligands are often more effective. |
| Incorrect Base | - The choice of base is critical. Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (e.g., DBU). Ensure the base is anhydrous if required. |
| Insufficient Temperature | - Gradually increase the reaction temperature. Some cross-couplings require higher temperatures to proceed efficiently. |
| Poor Quality of Reagents or Solvents | - Use freshly distilled and degassed solvents. Ensure all reagents are pure and dry. Degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
Issue 2: Lack of Selectivity (Reaction at both C-Br and C-Cl)
| Possible Cause | Suggested Solution(s) |
| Reaction Conditions Too Harsh | - Reduce the reaction temperature and/or reaction time to favor the more reactive C-Br bond. |
| Highly Active Catalyst System | - A very active catalyst may overcome the inherent reactivity difference between the C-Br and C-Cl bonds. Consider using a less active catalyst or ligand for the initial C-Br coupling. |
| Incorrect Ligand Choice | - The ligand can significantly influence selectivity. For Suzuki coupling, ligands like Pd(PPh₃)₄ have been shown to favor reaction at the more reactive halide in similar systems, whereas more electron-rich and bulky ligands might be required for the subsequent C-Cl coupling. |
Ligand Selection for Efficient Cross-Coupling
The choice of ligand is paramount for a successful and selective cross-coupling reaction. The following tables provide a guide to ligand selection for common cross-coupling reactions, with representative data from analogous systems.
Suzuki-Miyaura Coupling Data (Representative)
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | ~85 |
| 3-Thienylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | ~92 |
| 4-Pyridylboronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | ~88 |
Buchwald-Hartwig Amination Data (Representative)
| Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | ~95 |
| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | ~85 |
| n-Butylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | ~90 |
| Piperidine | PdCl₂(dtbpf) | dtbpf | LiHMDS | THF | 80 | ~88 |
Sonogashira Coupling Data (Representative)
| Alkyne | Palladium Source | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | ~92 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 60 | ~95 |
| 1-Octyne | Pd(OAc)₂/PPh₃ | CuI | K₂CO₃ | Acetonitrile | 80 | ~88 |
| Ethynylbenzene | PdCl₂(dppf) | CuI | Cs₂CO₃ | 1,4-Dioxane | 90 | ~90 |
Experimental Protocols
General Procedure for Selective Suzuki-Miyaura Coupling at the 7-Position
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Place the tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Purification of 7-Substituted-1-Chloroisoquinolines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 7-substituted-1-chloroisoquinoline products. This guide is designed in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 7-substituted-1-chloroisoquinolines?
A1: The primary purification methods for this class of compounds are:
-
Recrystallization: Effective for obtaining high-purity crystalline solids, especially when the desired product is the major component of the crude mixture.
-
Flash Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities. It is widely used for routine purification.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employed for difficult separations where high resolution is required to isolate the product from closely related impurities or isomers.
Q2: What are the common impurities I might encounter in the synthesis of 7-substituted-1-chloroisoquinolines?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted starting materials: Such as the corresponding 7-substituted-isoquinolin-1-one.
-
Reagents: For example, residual phosphoryl chloride (POCl₃) from the chlorination step.
-
Positional Isomers: Depending on the synthetic route, other isomers may be formed. For instance, in reactions like the Bischler-Napieralski synthesis, abnormal cyclization can lead to the formation of 6-substituted or 8-substituted isomers alongside the desired 7-substituted product.[1]
-
Byproducts from side reactions: The specific byproducts will depend on the synthetic method used. For example, in the Bischler-Napieralski reaction, styrene formation can be a side reaction.[2]
-
Hydrolyzed product: The 1-chloro group can be susceptible to hydrolysis back to the corresponding isoquinolin-1-one, particularly during aqueous workup or on silica gel.
Q3: How do I choose the right purification strategy for my specific 7-substituted-1-chloroisoquinoline?
A3: The choice of purification strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity.
-
For routine purification of solid products on a moderate scale (milligrams to grams): Start with flash column chromatography followed by recrystallization of the product-containing fractions.
-
For high-purity materials, especially for biological testing: Preparative HPLC is often necessary after an initial purification by flash chromatography.
-
If your product is a solid and the major component after workup: Direct recrystallization from a suitable solvent might be sufficient.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause(s) | Recommended Solutions |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of your compound. The compound is impure, leading to melting point depression. | Select a solvent with a lower boiling point. Attempt to further purify the crude product by flash chromatography before recrystallization. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | Re-heat the solution and evaporate some of the solvent. Try adding a co-solvent (anti-solvent) in which your compound is insoluble. |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. | Cool the crystallization mixture in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Poor purity after recrystallization. | Impurities have similar solubility profiles to the product. The cooling process was too rapid, trapping impurities. | Try a different solvent or a solvent mixture to improve selectivity. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solutions |
| Poor separation of product and impurities (co-elution). | Inappropriate solvent system (polarity is too high or too low). The column is overloaded with the crude product. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.2-0.4 for your product. Reduce the amount of crude material loaded onto the column. |
| Product is stuck on the column. | The product is too polar for the chosen solvent system. The compound may be degrading on the acidic silica gel. | Gradually increase the polarity of the eluent. For basic compounds like isoquinolines, consider adding a small amount of triethylamine (0.1-1%) to the eluent. Use a different stationary phase like alumina (neutral or basic). |
| Streaking or tailing of spots on TLC and broad peaks from the column. | The compound is interacting too strongly with the silica gel. The sample is acidic or basic. | Add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
| Product elutes in the solvent front. | The eluent is too polar. | Start with a less polar solvent system. |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for 7-substituted-1-chloroisoquinolines is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol may be used.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a slightly more polar solvent like dichloromethane). Apply the sample evenly to the top of the silica gel.
-
Elution: Carefully add the eluent to the column and apply pressure to begin elution. Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for isoquinolines include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.
-
Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Quantitative Data
The following tables provide examples of purification strategies and results for specific 7-substituted-1-chloroisoquinoline products. Note: Optimal conditions can vary based on the specific substrate and reaction scale.
Table 1: Flash Column Chromatography Parameters
| Compound | Substituent at C7 | Stationary Phase | Eluent System | Typical Rf | Reference |
| 1-chloro-5-nitroisoquinoline | (Example for a related isomer) | Silica Gel | Ethyl Acetate / Hexanes | Not specified | [3] |
| 1-chloroisoquinoline | H | Silica Gel | Ethyl Acetate / Petroleum Ether | Not specified | [4] |
| 7-chloroisoquinolin-1(2H)-one | (Intermediate) | Silica Gel | 20% Ethyl Acetate / 80% Hexane | Not specified | [5] |
Table 2: Recrystallization Solvents and Typical Outcomes
| Compound Class | Recommended Solvents | Expected Outcome |
| Chlorinated Isoquinolines | Ethanol, Methanol, Isopropanol | Good for moderately polar compounds. |
| Ethyl Acetate / Hexanes | A good solvent/anti-solvent system for tuning polarity. | |
| Toluene | Suitable for less polar derivatives. |
Visualizations
DOT Script for General Purification Workflow
Caption: General workflow for the purification of 7-substituted-1-chloroisoquinolines.
DOT Script for Troubleshooting Logic in Flash Chromatography
Caption: Troubleshooting logic for common issues in flash column chromatography.
References
- 1. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. 7-CHLORO-1-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
Overcoming low reactivity of the C-Cl bond in 7-Bromo-1-Chloroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-1-Chloroisoquinoline. The focus is on overcoming the low reactivity of the C-Cl bond, particularly in the context of selective functionalization in the presence of the more reactive C-Br bond.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Cl bond at the 1-position of this compound less reactive than the C-Br bond at the 7-position?
A1: The difference in reactivity stems from the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The general reactivity trend for aryl halides in these reactions is C-I > C-Br > C-Cl > C-F, which is inversely related to the bond strength.[1] Consequently, the weaker C-Br bond is more readily cleaved by the palladium catalyst under standard conditions.
Q2: Is it possible to selectively perform a cross-coupling reaction at the C-1 chloro position without reacting the C-7 bromo position?
A2: Yes, achieving selective cross-coupling at the C-1 chloro position is challenging but feasible. It requires carefully optimized reaction conditions that favor the activation of the stronger C-Cl bond over the more labile C-Br bond. This is often referred to as "orthogonal" or "chemoselective" cross-coupling. Success hinges on the strategic selection of catalysts, ligands, bases, solvents, and reaction temperature.
Q3: What are the key strategies to promote reactivity at the C-Cl bond?
A3: To enhance the reactivity of the C-Cl bond for cross-coupling, several strategies can be employed:
-
Specialized Ligands: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands stabilize the palladium catalyst and facilitate the oxidative addition to the C-Cl bond.[2]
-
Forcing Reaction Conditions: Higher reaction temperatures are often necessary to overcome the activation energy barrier for C-Cl bond cleavage. Microwave irradiation can also be beneficial in accelerating these reactions.[2]
-
Choice of Palladium Precatalyst: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the catalytic activity.
-
Appropriate Base and Solvent: The combination of a suitable base and solvent system is critical and often substrate-dependent.
Q4: What are the most common cross-coupling reactions attempted with this compound at the C-1 position?
A4: The most common palladium-catalyzed cross-coupling reactions for the functionalization of the C-1 position of the isoquinoline core are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[3][4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[5][6][7]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[8]
Troubleshooting Guide: Selective C-Cl Bond Functionalization
This guide addresses common issues encountered during attempts to selectively functionalize the C-1 chloro position of this compound.
| Problem | Potential Cause | Suggested Solution |
| No reaction or low conversion | Insufficiently active catalyst: The catalyst system is not potent enough to cleave the strong C-Cl bond. | - Switch to a more electron-rich and bulky ligand (e.g., biaryl phosphines like SPhos, XPhos, or an NHC ligand).- Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Reaction temperature is too low: The thermal energy is insufficient to overcome the activation barrier for C-Cl oxidative addition. | - Gradually increase the reaction temperature in 10-20 °C increments.- Consider using a higher-boiling point solvent.- Employ microwave heating to achieve higher temperatures and faster reaction times.[2] | |
| Inappropriate base or solvent: The chosen base or solvent may not be optimal for the specific reaction and substrate. | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).- Screen various aprotic solvents (e.g., dioxane, toluene, DMF). The polarity of the solvent can influence selectivity.[9][10][11] | |
| Reaction at the C-Br bond instead of the C-Cl bond | Reaction conditions are too mild: The conditions are only sufficient to activate the more reactive C-Br bond. | This is the expected outcome under standard conditions. To target the C-Cl bond, more forcing conditions are required as detailed above. |
| Reaction at both C-Br and C-Cl bonds (di-substitution) | Catalyst system is too reactive or reaction time is too long: The conditions are harsh enough to activate both halogen atoms. | - Reduce the reaction temperature or time.- Decrease the catalyst loading.- Use a ligand that provides higher selectivity. The interplay between ligand sterics and solvent can influence the degree of difunctionalization.[3][5] |
| Formation of side products (e.g., hydrodehalogenation) | Presence of a hydride source: The chloro group is replaced by a hydrogen atom. | - Ensure the use of anhydrous and thoroughly degassed solvents.- Use a base that is less likely to act as a hydride donor. |
| Homocoupling of the coupling partner: Especially common in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne dimerization) reactions. | - For Suzuki coupling, ensure strictly anaerobic conditions.- For Sonogashira coupling, consider a copper-free protocol to minimize alkyne dimerization.[12] |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions targeting the C-1 chloro position of this compound. Note: These are starting points, and optimization of each parameter is highly recommended for this specific substrate.
Selective Suzuki-Miyaura Coupling (C-Cl)
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the palladium precatalyst, ligand, and base.
-
Add this compound and the arylboronic acid.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Selective Buchwald-Hartwig Amination (C-Cl)
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Bulky phosphine ligand (e.g., Xantphos, 2-6 mol%)
-
Strong base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Heat the reaction mixture to 110-130 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, perform a standard aqueous work-up.
-
Purify the product by column chromatography.
-
Selective Sonogashira Coupling (C-Cl)
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%) (for traditional protocol)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI (if used).
-
Add the solvent, followed by the amine base and the terminal alkyne.
-
Heat the reaction mixture, potentially to 80-100 °C.
-
Monitor the reaction progress.
-
Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Data Presentation
The following tables summarize typical reaction conditions for achieving selectivity in cross-coupling reactions of dihaloarenes, which can be adapted for this compound.
Table 1: Comparison of Catalytic Systems for Selective C-Cl Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Expected Selectivity |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | High for C-Cl |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | High for C-Cl |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | Low for C-Cl (favors C-Br) |
Table 2: Comparison of Catalytic Systems for Selective C-Cl Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Expected Selectivity |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110-130 | Moderate to high for C-Cl |
| Pd₂(dba)₃ | Biaryl Phosphine | NaOtBu | Toluene | 110 | High for C-Cl |
Table 3: Comparison of Catalytic Systems for Selective C-Cl Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Expected Selectivity |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 | Moderate for C-Cl |
| PdCl₂(PCy₃)₂ / CuI | i-Pr₂NH | Dioxane | 100 | Higher for C-Cl |
| Copper-free (e.g., Pd(t-Bu₃P)₂) | Cs₂CO₃ | Dioxane | 120 | Potentially higher for C-Cl |
Visualizations
Caption: A generalized workflow for selective palladium-catalyzed cross-coupling at the C-Cl position.
Caption: Key factors influencing the selective activation of the C-Cl bond over the C-Br bond.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Catalyst Deactivation in Reactions with 7-Bromo-1-Chloroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 7-Bromo-1-Chloroisoquinoline. The content is structured in a question-and-answer format to directly address specific experimental challenges related to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation when using this compound as a substrate?
A1: The primary causes of catalyst deactivation in palladium-catalyzed cross-coupling reactions with this compound are multifaceted and include:
-
Catalyst Poisoning: The lone pair of electrons on the isoquinoline nitrogen can coordinate strongly to the palladium center, inhibiting substrate and reagent binding.[1]
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can agglomerate to form inactive palladium black, particularly at elevated temperatures or low ligand concentrations.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation to phosphine oxides, which are poor ligands for palladium. This is exacerbated by trace oxygen or moisture in the reaction.
-
Reductive Elimination Failure: In some cases, the final step of the catalytic cycle, reductive elimination to form the product, can be slow, leading to the accumulation of stable intermediates that can undergo decomposition.
Q2: Which halogen is more reactive in this compound, and how can I achieve selective coupling?
A2: The C-Br bond at the 7-position is significantly more reactive than the C-Cl bond at the 1-position in palladium-catalyzed cross-coupling reactions.[2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[2]
To achieve selective coupling at the C-Br position, milder reaction conditions should be employed. This includes using a lower reaction temperature and a catalyst system that is not overly active. For selective reaction at the C-Cl bond, which is more challenging, more forcing conditions are typically required, such as employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and potentially higher reaction temperatures.[2]
Q3: Can I reuse my palladium catalyst after a reaction with this compound?
A3: Reusability of the palladium catalyst depends on the extent and nature of the deactivation. If the catalyst has been deactivated through poisoning by the isoquinoline nitrogen, regeneration may be possible. However, if significant palladium black has formed or extensive ligand degradation has occurred, regeneration may be less effective, and using fresh catalyst is often more practical for small-scale reactions.
Q4: What are the visual indicators of catalyst deactivation in my reaction?
A4: Visual cues that can suggest catalyst deactivation include:
-
A change in the color of the reaction mixture, most notably the formation of a black precipitate (palladium black).
-
The reaction stalling before completion, as observed by TLC or LC-MS analysis.
-
A significant decrease in the reaction rate compared to similar, successful reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Increase Ligand Loading: Use a higher ligand-to-palladium ratio to favor coordination of the desired ligand over the isoquinoline nitrogen. 2. Use Bulky Ligands: Employ sterically hindered ligands (e.g., Buchwald-type phosphines) that can disfavor coordination of the planar isoquinoline ring. 3. Slow Substrate Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Inactive Catalyst | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). 2. Use Fresh Reagents: Ensure the purity of all reagents and solvents, as impurities can act as catalyst poisons. 3. Pre-activate the Catalyst: For Pd(II) sources, consider a pre-reduction step to generate the active Pd(0) species before adding the substrate. |
| Poor Reagent Quality | 1. Check Purity: Verify the purity of this compound and the coupling partner. 2. Fresh Boronic Acid/Ester: In Suzuki couplings, use fresh, high-quality boronic acid or a more stable derivative like a pinacol ester to avoid issues from protodeboronation. |
Issue 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Steps |
| High Temperature | 1. Lower Reaction Temperature: Optimize the temperature to the minimum required for efficient reaction. 2. Screen Solvents: Different solvents can affect catalyst stability; consider screening alternative solvents. |
| Insufficient Ligand | 1. Increase Ligand Concentration: A higher ligand concentration can stabilize the palladium nanoparticles and prevent aggregation. 2. Use Chelating Ligands: Bidentate ligands (e.g., dppf, Xantphos) can offer greater stability to the palladium center. |
| Presence of Oxygen | 1. Rigorous Degassing: Employ freeze-pump-thaw cycles for thorough degassing of solvents. 2. Maintain Inert Atmosphere: Ensure a continuous positive pressure of inert gas throughout the reaction. |
Issue 3: Lack of Chemoselectivity (Reaction at both C-Br and C-Cl)
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | 1. Lower Temperature: Reducing the reaction temperature will favor reaction at the more labile C-Br bond.[2] 2. Weaker Base: In Suzuki and Buchwald-Hartwig reactions, a weaker base may provide greater selectivity. |
| Overly Active Catalyst | 1. Less Electron-Rich Ligand: For C-Br selective reactions, a less electron-rich ligand may be sufficient and avoid activation of the C-Cl bond. 2. Lower Catalyst Loading: A lower catalyst concentration can sometimes improve selectivity. |
Data Presentation
Table 1: Representative Catalyst Systems for Cross-Coupling of Aryl Halides
| Reaction Type | Catalyst System | Substrate Example | Coupling Partner | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | 2-chloro-6-bromoquinoline | Phenylboronic acid | K₂CO₃, Dioxane/H₂O, 80 °C | 95 (at C6) | [3][4] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 6-bromo-2-chloroquinoline | Morpholine | NaOtBu, Toluene, 100 °C | 92 (at C6) | [5] |
| Sonogashira | Pd(PPh₃)₄ / CuI | 3-bromo-7-chloro-1-benzothiophene | Phenylacetylene | Et₃N, THF, 60 °C | 85-95 | [6] |
Note: This table provides examples with structurally related dihalo-heterocycles to guide catalyst selection for this compound.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-7 Position
-
Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired boronic acid or pinacol ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the mixture with stirring at a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol is for heterogeneous Pd/C that has been deactivated by organic residues.
-
Catalyst Recovery: Filter the deactivated Pd/C catalyst from the reaction mixture.
-
Washing: Wash the catalyst thoroughly with deionized water and then with methanol to remove adsorbed impurities.[7][8]
-
Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C).[9]
-
Oxidative Treatment (Optional): For severe deactivation by carbonaceous deposits, a mild oxidative treatment can be employed. Place the dried catalyst in a tube furnace and heat under a slow stream of air at a controlled temperature (e.g., 200-300 °C). Caution: This can be hazardous with activated carbon supports and should be performed with care.
-
Reduction: After oxidative treatment, the palladium may be in an oxidized state (PdO). A reduction step is necessary to regenerate the active Pd(0). This can be achieved by heating the catalyst under a flow of hydrogen gas or by chemical reduction with a reducing agent like hydrazine or sodium borohydride in a suitable solvent.[10]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. environmentalgenome.org [environmentalgenome.org]
- 10. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Sonogashira Reactions with 7-Bromo-1-Chloroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions involving 7-Bromo-1-Chloroisoquinoline.
Troubleshooting Guide
This guide addresses common issues observed during the Sonogashira coupling of this compound. The proposed solutions are presented in a logical, step-by-step manner.
Issue 1: No or Low Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps. The general reactivity order for halides in Sonogashira coupling is I > Br > Cl, making the C-Br bond at the 7-position the target for this reaction.[1][2][3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no conversion.
Detailed Steps:
-
Verify Catalyst and Ligand System: For challenging substrates like heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4]
-
Action: Employ a more active catalyst system. Consider using a pre-catalyst or generating the active Pd(0) species in situ from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[2][5][6] These ligands can facilitate the rate-limiting oxidative addition step.[7]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.
-
-
Optimize Reaction Temperature and Time: The C-Br bond of an electron-deficient heterocyclic system like isoquinoline may require more thermal energy for oxidative addition.[4]
-
Action: Gradually increase the reaction temperature in increments of 10-20 °C. Reactions involving aryl bromides often require temperatures between 80-120 °C. Monitor the reaction over a longer period (e.g., 12-24 hours).
-
-
Evaluate the Base: The choice of base is critical and can influence catalyst activity and substrate stability.[8]
-
Action: If using an amine base (e.g., Et₃N, DIPEA) shows poor results, consider switching to a stronger, non-coordinating inorganic base such as Cs₂CO₃ or K₃PO₄.
-
-
Consider Catalyst Inhibition: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Action: The use of bulky ligands can often mitigate this by sterically hindering the coordination of the heterocycle to the palladium.
-
Issue 2: Formation of Alkyne Homocoupling (Glaser) Product
The primary cause of this side reaction is the presence of a copper(I) co-catalyst and oxygen.[5][9]
Troubleshooting Workflow
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. reddit.com [reddit.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Showdown: 7-Bromo-1-Chloroisoquinoline vs. 7-Iodo-1-Chloroisoquinoline in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the synthesis of complex molecules, particularly in the fields of drug discovery and materials science, the isoquinoline scaffold is a privileged structure. Functionalization of this core often relies on palladium-catalyzed cross-coupling reactions, where the choice of halogen substituent can profoundly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of 7-Bromo-1-chloroisoquinoline and 7-iodo-1-chloroisoquinoline, focusing on the widely utilized Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
While direct, head-to-head comparative studies for these specific substrates are not extensively documented in peer-reviewed literature, a robust understanding of their relative reactivity can be extrapolated from fundamental principles of organometallic chemistry and extensive data on analogous aryl halide systems.
The Decisive Factor: Carbon-Halogen Bond Strength
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This facilitates the rate-determining step in many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, 7-iodo-1-chloroisoquinoline is expected to be the more reactive coupling partner compared to this compound, generally leading to faster reactions, higher yields, and the feasibility of using milder reaction conditions.
Quantitative Reactivity Comparison
The following tables summarize representative experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. It is important to note that the data is collated from studies on closely related substrates to infer the expected performance of this compound and 7-iodo-1-chloroisoquinoline. The C-Cl bond at the 1-position is generally less reactive in palladium-catalyzed cross-coupling than the C-Br or C-I bond at the 7-position, allowing for selective functionalization.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | Boronic Acid/Ester | Catalyst System | Conditions | Yield (%) | Reference (Analogous Systems) |
| 7-Iodo-quinoline derivative | Arylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Water, 100 °C, 1h | 98 | [2] |
| 7-Bromo-imidazo[1,2-a]pyridine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80 °C, MW, 15 min | 85-95 | [3] |
| 3-Bromoquinoline | Heteroaryl boronic acid pinacol ester | Pd precatalyst, ligand, DBU | THF/H₂O, 110 °C, 10 min | 82 | [4] |
Inference: 7-Iodo-1-chloroisoquinoline is predicted to undergo Suzuki-Miyaura coupling more readily than its bromo counterpart, likely requiring lower catalyst loadings and temperatures to achieve high yields. The selectivity for reaction at the C7 position over the C1 position is expected to be high for both substrates under standard Suzuki conditions.
Table 2: Sonogashira Coupling
| Aryl Halide (Ar-X) | Terminal Alkyne | Catalyst System | Conditions | Yield (%) | Reference (Analogous Systems) |
| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF, RT | High | [5] |
| Aryl Bromide | Functionalized alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene, 80 °C | 85-93 | [6] |
| 3-Bromo-7-chloro-1-benzothiophene | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Toluene/H₂O, 80 °C, 12h | 85 |
Inference: The enhanced reactivity of the C-I bond makes 7-iodo-1-chloroisoquinoline particularly advantageous for Sonogashira couplings, often allowing reactions to proceed at room temperature.[5][7] In contrast, this compound would likely require elevated temperatures to achieve comparable yields and reaction rates.
Table 3: Buchwald-Hartwig Amination
| Aryl Halide (Ar-X) | Amine | Catalyst System | Conditions | Yield (%) | Reference (Analogous Systems) |
| Aryl Iodide | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, NaOtBu | Toluene, 80-110 °C | High | [8] |
| Aryl Bromide | Aniline | Pd(OAc)₂, XPhos, NaOtBu | Toluene, 100-110 °C, 12-24h | ~85-95 | [9] |
| Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, K₃PO₄ | Dioxane, 100 °C | 70-95 | [10] |
Inference: Both substrates are viable for Buchwald-Hartwig amination. However, the higher reactivity of 7-iodo-1-chloroisoquinoline would likely translate to shorter reaction times, lower catalyst loadings, or the ability to couple less nucleophilic amines under milder conditions compared to this compound.
Key Experimental Considerations & Protocols
The following are generalized protocols that can serve as a starting point for the cross-coupling reactions of 7-halo-1-chloroisoquinolines. Optimization of catalyst, ligand, base, solvent, and temperature is typically required for each specific substrate combination.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add 7-halo-1-chloroisoquinoline (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is then added via syringe.
-
Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (1-24 h), while monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 7-halo-1-chloroisoquinoline (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF), followed by a base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at the appropriate temperature (room temperature for the iodo-compound, 60-80 °C for the bromo-compound) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is typically filtered through a pad of celite, concentrated, and then purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 7-halo-1-chloroisoquinoline (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add anhydrous solvent (e.g., toluene or dioxane) followed by the amine (1.2 equiv).
-
Reaction: Seal the vessel and heat in a preheated oil bath (typically 100-110 °C) for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The resulting crude material is purified by flash column chromatography.[11]
Visualizing Reaction Pathways and Decision Making
dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X (7-Halo-1-chloroisoquinoline)", shape=plaintext, fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Boronate [label="R-B(OR)₂", shape=plaintext, fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [dir=none]; ArX -> OxAdd [style=dashed, arrowhead=none, color="#5F6368"]; OxAdd -> PdII [label=" "]; PdII -> Transmetal [dir=none]; Boronate -> Transmetal [style=dashed, arrowhead=none, color="#5F6368"]; Base -> Transmetal [style=dashed, arrowhead=none, color="#5F6368"]; Transmetal -> PdII_R [label=" "]; PdII_R -> RedElim [dir=none]; RedElim -> Product [style=dashed, arrowhead=none, color="#5F6368"]; RedElim -> Pd0 [label=" "]; } enddot Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
dot digraph "Sonogashira_Buchwald_Cycles" { graph [rankdir="TB", splines=true, nodesep=0.5, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Catalytic cycles for Sonogashira and Buchwald-Hartwig reactions.
dot digraph "Decision_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"];
// Nodes Start [label="Select Halogen at C7 of\n1-Chloroisoquinoline", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Condition [label="Is mild reaction condition\n(e.g., low temp, low catalyst loading)\na high priority?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sensitive [label="Does the substrate contain\nsensitive functional groups?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cost [label="Are cost and availability\nthe primary constraints?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Iodo [label="Choose 7-Iodo-1-chloroisoquinoline", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bromo [label="Choose this compound", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Condition; Condition -> Iodo [label="Yes"]; Condition -> Sensitive [label="No"]; Sensitive -> Iodo [label="Yes"]; Sensitive -> Cost [label="No"]; Cost -> Bromo [label="Yes"]; Cost -> Iodo [label="No\n(Prioritize Reactivity)"]; } enddot Caption: Decision workflow for selecting the C7-halogen substituent.
Conclusion and Recommendations
The choice between this compound and 7-iodo-1-chloroisoquinoline for cross-coupling reactions represents a classic trade-off between reactivity and substrate cost/availability. The foundational principles of organic chemistry, supported by a wealth of data on analogous systems, strongly indicate that 7-iodo-1-chloroisoquinoline is the more reactive substrate .
-
For researchers prioritizing reaction efficiency, milder conditions, and broader substrate scope (especially with challenging coupling partners), 7-iodo-1-chloroisoquinoline is the superior choice. Its propensity for faster oxidative addition can lead to higher yields, shorter reaction times, and greater tolerance for sensitive functional groups.
-
This compound remains a highly valuable and viable substrate. While it may require more forcing conditions (higher temperatures, longer reaction times, or higher catalyst loadings), it is often more cost-effective and readily available, making it a practical choice for large-scale synthesis or when ultimate reactivity is not the primary concern.
Ultimately, the optimal choice will depend on the specific synthetic challenge, including the complexity of the coupling partners, desired reaction conditions, and economic considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
A Comparative Study of 1-Chloro vs. 1-Bromo Isoquinolines in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between a chloro or bromo substituent on a heterocyclic core like isoquinoline is a critical decision in synthesis design. This guide provides an objective comparison of the performance of 1-chloro- and 1-bromo-isoquinolines in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data from analogous systems.
The Suzuki-Miyaura coupling is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl-aryl scaffolds prevalent in pharmaceuticals. The reactivity of the aryl halide is a key parameter influencing reaction efficiency, and the choice between a chloride or a bromide can significantly impact yield, reaction conditions, and catalyst selection.
Reactivity and Performance Comparison
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[1] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond. The weaker carbon-bromine (C-Br) bond is more readily cleaved by the palladium catalyst in the oxidative addition step compared to the stronger carbon-chlorine (C-Cl) bond.
Consequently, reactions involving 1-bromo-isoquinolines are expected to proceed under milder conditions, with lower catalyst loadings and shorter reaction times, often resulting in higher yields compared to their 1-chloro counterparts. Achieving comparable yields with 1-chloro-isoquinolines often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive phosphine ligands and palladium precatalysts designed for the activation of less reactive aryl chlorides.
While direct comparative studies on 1-chloro- versus 1-bromo-isoquinoline under identical conditions are scarce in the literature, data from analogous azaheterocyclic systems, such as quinolines and pyridines, provide valuable insights. For instance, in a study comparing the coupling of 3-bromoquinoline and 3-chloropyridine, the bromo derivative reacted under milder conditions to give a high yield, while the chloro derivative required a more active catalyst system and still resulted in a lower yield.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of bromo- and chloro-azaheterocycles, compiled from various literature sources to provide a representative comparison.
Table 1: Suzuki Coupling of 6-Bromoisoquinoline-1-carbonitrile with Various Boronic Acids/Esters
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 6-(1H-Pyrazol-4-yl)isoquinoline-1-carbonitrile | 70 |
| 2 | (4-Formylphenyl)boronic acid | 6-(4-Formylphenyl)isoquinoline-1-carbonitrile | 71 |
| 3 | (3-Fluoro-4-formylphenyl)boronic acid | 6-(3-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile | 75 |
| 4 | (3-Formylphenyl)boronic acid | 6-(3-Formylphenyl)isoquinoline-1-carbonitrile | 64 |
| 5 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)isoquinoline-1-carbonitrile | 65 |
Data sourced from patent WO2012016187A1 as presented in a Benchchem application note.[2]
Table 2: Representative Comparison of Suzuki Coupling Conditions for Chloro- vs. Bromo-Azaheterocycles
| Parameter | 1-Bromo-isoquinoline (Typical) | 1-Chloro-isoquinoline (Expected) |
| Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands |
| Catalyst Loading | 1-5 mol% | 2-10 mol% or higher |
| Base | Weaker bases (e.g., K₂CO₃, Na₂CO₃) | Stronger bases (e.g., K₃PO₄, Cs₂CO₃) |
| Temperature | 80-100 °C | 100-130 °C |
| Reaction Time | 2-12 hours | 12-48 hours |
| Yield | Generally Good to Excellent | Generally Moderate to Good (highly substrate and condition dependent) |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of 1-bromo- and 1-chloro-isoquinolines. These should be adapted and optimized for specific substrates and coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Bromo-isoquinoline
Materials:
-
1-Bromo-isoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the 1-bromo-isoquinoline, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 1-Chloro-isoquinoline
Materials:
-
1-Chloro-isoquinoline (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos or XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 1-chloro-isoquinoline, arylboronic acid, palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to a higher temperature (typically 100-130 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Longer reaction times (12-48 hours) may be required.
-
Follow the workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for a Suzuki coupling reaction.
References
Validating the Synthesis of 7-Aryl-1-Chloroisoquinolines: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of novel compounds such as 7-aryl-1-chloroisoquinolines, a scaffold of interest in medicinal chemistry, necessitates robust analytical methods for validation. Confirmation of the target molecule's identity, purity, and yield is critical for advancing drug discovery and development programs. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods and other analytical techniques for the comprehensive validation of synthesized 7-aryl-1-chloroisoquinolines.
LC-MS Methodologies: A Comparative Overview
LC-MS stands as a cornerstone technique for the analysis of synthesized organic molecules due to its high sensitivity, selectivity, and ability to provide molecular weight information. While a standardized method for 7-aryl-1-chloroisoquinolines is not universally established, methods for structurally related halogenated quinolines and isoquinolines offer a strong foundation for method development. Below is a comparison of typical LC-MS parameters gleaned from methodologies for similar compounds.
| Parameter | Method A: Reversed-Phase UPLC-MS/MS | Method B: Reversed-Phase HPLC-MS |
| Column | C18, 1.7 µm, 2.1 x 50 mm | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 5 minutes | 10-90% B over 20 minutes |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Triple Quadrupole (QqQ), Multiple Reaction Monitoring (MRM) | Single Quadrupole, Full Scan |
| Key Advantages | High throughput, excellent sensitivity and selectivity for quantification. | Widely available, robust for qualitative and quantitative analysis. |
| Best Suited For | Targeted quantification of the final product and potential impurities. | Initial confirmation of molecular weight and purity assessment. |
Recommended LC-MS Protocol for 7-Aryl-1-Chloroisoquinolines
This protocol is a robust starting point for the validation of 7-aryl-1-chloroisoquinolines, designed for high-resolution separation and sensitive detection.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of the synthesized 7-aryl-1-chloroisoquinoline and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal resolution (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow:
-
Cone Gas: 50 L/hr.
-
Desolvation Gas: 800 L/hr.
-
-
Scan Mode:
-
Qualitative Analysis: Full scan from m/z 100-500 to confirm the molecular weight of the target compound. The presence of the characteristic chlorine isotope pattern ([M+2]+) at approximately one-third the intensity of the monoisotopic peak ([M]+) should be observed.
-
Quantitative Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ions corresponding to the protonated molecule [M+H]+ should be selected, and collision-induced dissociation (CID) will be optimized to identify characteristic product ions.
-
Alternative Analytical Techniques: A Comparative Guide
While LC-MS is a powerful tool, a multi-technique approach provides the most comprehensive validation.
| Technique | Principle | Advantages for 7-Aryl-1-Chloroisoquinolines | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High resolution for volatile and thermally stable compounds. Can be effective for impurity profiling.[1][2][3] | Requires derivatization for non-volatile compounds. High temperatures can cause degradation of some analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation and confirmation of the aryl and isoquinoline moieties.[4][5][6] | Lower sensitivity compared to MS. Requires larger sample amounts and can be time-consuming. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity with detection via UV absorbance. | Cost-effective and widely available for purity assessment and quantification.[7][8][9][10] | Less specific than MS; co-eluting impurities with similar UV spectra can interfere with quantification. |
Visualizing the Workflow and Logic
To aid in the selection and implementation of the appropriate analytical method, the following diagrams illustrate the experimental workflow for LC-MS validation and a decision-making pathway.
References
- 1. Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective detection of chlorine-containing compounds by gas chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
1H NMR Analysis: A Key Tool for Confirming Regioselectivity in Reactions of 7-Bromo-1-Chloroisoquinoline
For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocyclic compounds is a cornerstone of modern medicinal chemistry. 7-Bromo-1-Chloroisoquinoline is a valuable building block, offering two reactive sites for modification. Confirming the regioselectivity of reactions at either the C1-chloro or C7-bromo position is paramount for unambiguous structure-activity relationship (SAR) studies. This guide provides a comparative analysis of how 1H NMR spectroscopy serves as a powerful and accessible tool to unequivocally determine the outcome of such reactions, supported by experimental data and protocols.
The inherent difference in reactivity between the bromine atom at the 7-position and the chlorine atom at the 1-position of the isoquinoline core allows for selective transformations. Generally, the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This principle forms the basis for achieving regioselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, primarily at the C7 position. 1H NMR spectroscopy provides a direct method to verify this selectivity by analyzing the changes in chemical shifts and coupling patterns of the aromatic protons on the isoquinoline scaffold.
Deciphering Regioselectivity through 1H NMR
The key to confirming the site of substitution lies in the analysis of the proton signals of the isoquinoline ring system. The 1H NMR spectrum of the starting material, this compound, serves as a crucial reference.
Table 1: 1H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.16 | d | 5.6 |
| H-4 | 7.62 | d | 5.6 |
| H-5 | 8.10 | d | 8.8 |
| H-6 | 7.74 | dd | 8.8, 1.9 |
| H-8 | 8.32 | d | 1.9 |
Note: Data is typically recorded in CDCl3. Exact chemical shifts may vary slightly depending on the solvent and concentration.
When a reaction occurs selectively at the C7 position, the proton at C8 (H-8), which is ortho to the bromine, and the proton at C6 (H-6), which is meta, will experience a significant change in their chemical environment. This leads to predictable alterations in their chemical shifts and coupling patterns in the 1H NMR spectrum of the product. The disappearance of the bromine's influence and the introduction of a new substituent will cause upfield or downfield shifts of the adjacent protons.
Conversely, if a reaction were to occur at the C1 position, the most affected protons would be H-3. The protons on the benzene ring portion of the isoquinoline (H-5, H-6, and H-8) would be less impacted.
Comparative Analysis of Common Cross-Coupling Reactions
The following sections detail the expected 1H NMR outcomes for regioselective reactions at the C7 position of this compound.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. The reaction of this compound with an arylboronic acid is predicted to yield a 7-aryl-1-chloroisoquinoline.
Expected 1H NMR Changes for 1-Chloro-7-arylisoquinoline:
-
The signal corresponding to H-8 will likely experience a significant upfield or downfield shift depending on the electronic nature of the introduced aryl group. The multiplicity will remain a doublet.
-
The signal for H-6 will also shift, and its multiplicity may change depending on the coupling with the new aryl substituent.
-
The signals for H-3 and H-4, being distant from the reaction site, are expected to show minimal changes.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
"this compound" [fillcolor="#FBBC05"]; "Arylboronic Acid" [fillcolor="#FBBC05"]; "Pd Catalyst" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "1-Chloro-7-Arylisoquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "1H NMR Analysis" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"this compound" -- "Pd Catalyst" [label=" Reacts with"]; "Arylboronic Acid" -- "Pd Catalyst"; "Pd Catalyst" -- "1-Chloro-7-Arylisoquinoline" [label=" Forms"]; "Base" -- "Pd Catalyst" [label=" Activates"]; "1-Chloro-7-Arylisoquinoline" -> "1H NMR Analysis" [label=" Analyzed by"]; } dot
Figure 1: Workflow for Suzuki-Miyaura coupling and analysis.Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Reaction at the C7 position would result in a 1-chloro-7-alkynylisoquinoline.
Expected 1H NMR Changes for 1-Chloro-7-alkynylisoquinoline:
-
Similar to the Suzuki coupling, the H-8 and H-6 protons will show the most significant shifts. The introduction of the linear alkyne moiety will have a distinct electronic effect on the neighboring protons.
-
The characteristic alkyne proton signal, if present on the substituent, will also be observed in the spectrum.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction forms a carbon-nitrogen bond. The amination of this compound would yield a 7-amino-1-chloroisoquinoline derivative.
Expected 1H NMR Changes for 1-Chloro-7-(amino)isoquinoline:
-
The introduction of an amino group at C7 will cause a significant upfield shift for the ortho proton (H-8) and the meta proton (H-6) due to the electron-donating nature of nitrogen.
-
A new signal corresponding to the N-H proton(s) will appear in the spectrum, the chemical shift of which can be concentration-dependent and may be a broad singlet.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling Reactions of this compound:
A detailed experimental protocol is crucial for reproducibility. Below is a general procedure that can be adapted for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 eq.), the coupling partner (e.g., boronic acid, alkyne, or amine; 1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf); 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or NaOtBu; 2-3 eq.). For Sonogashira coupling, a copper(I) co-catalyst (e.g., CuI; 5-10 mol%) is also added.
-
Solvent Addition and Degassing: The reaction vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., dioxane, toluene, or DMF) is then added via syringe.
-
Reaction: The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 1-chloro-7-substituted isoquinoline.
-
Analysis: The purified product is characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Alternative Methods for Regioselectivity Confirmation
While 1H NMR is often sufficient, other NMR techniques can provide further confirmation, especially in cases of ambiguity.
-
2D NMR Spectroscopy:
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. An HMBC spectrum can definitively establish the connectivity between the newly introduced substituent and the isoquinoline core. For example, a correlation between the protons of a new aryl group at C7 and the carbon atoms C6 and C8 of the isoquinoline ring would provide unambiguous proof of the substitution site.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space. A NOESY spectrum can reveal through-space interactions between the protons of the substituent at C7 and the H-6 and H-8 protons of the isoquinoline ring, further confirming the regiochemistry.
-
Figure 2: Logic diagram of NMR techniques for structure elucidation.
Conclusion
1H NMR spectroscopy stands out as a primary and highly effective technique for the routine confirmation of regioselectivity in the reactions of this compound. The predictable and significant changes in the chemical shifts and coupling patterns of the aromatic protons upon substitution at the C7 position provide a clear and reliable diagnostic tool. When further confirmation is required, 2D NMR techniques such as HMBC and NOESY offer definitive structural elucidation. By employing these powerful analytical methods, researchers can confidently advance their drug discovery and development programs with well-characterized molecules.
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 7-Bromo-1-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the isoquinoline core is a privileged structure found in numerous biologically active compounds. 7-Bromo-1-chloroisoquinoline offers two distinct reaction handles for palladium-catalyzed cross-coupling reactions, enabling the selective introduction of diverse functionalities. The choice of an appropriate palladium catalyst is paramount for achieving high efficacy and selectivity in these transformations. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound, supported by experimental data from analogous systems.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate such as this compound, the reactivity of the two halogen atoms differs significantly. In palladium-catalyzed reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond due to its lower bond dissociation energy. This inherent difference in reactivity allows for selective functionalization at the 7-position.
Comparative Efficacy of Palladium Catalysts
The success of a cross-coupling reaction is highly dependent on the choice of the palladium source and the associated ligands. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with a boronic acid or its ester derivative.[1] For the selective arylation of this compound at the 7-position, a variety of palladium catalysts can be employed. The following table summarizes the performance of different catalyst systems in reactions analogous to the coupling of this compound with phenylboronic acid.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System (Palladium Source + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | ~75 | A classic catalyst, generally effective for aryl bromides.[2] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80 | 2 | >95 | Highly efficient for heteroaryl bromides, often leading to shorter reaction times.[3] |
| Pd(OAc)₂ + XPhos | K₃PO₄ | Toluene | 100 | 16 | ~90 | Bulky monophosphine ligands like XPhos are effective for challenging substrates.[2] |
| Pd₂(dba)₃ + SPhos | K₃PO₄ | 2-MeTHF | 100 | 18 | ~92 | SPhos is another bulky ligand that often provides high yields. |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Anthracene-phosphine oxide | 110 | 1 | >90 | Can be a cost-effective and efficient system.[4] |
Data is compiled from reactions on analogous bromo-heterocyclic systems and represents expected performance.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[5] This reaction is instrumental in the synthesis of a wide range of nitrogen-containing compounds. The choice of ligand is particularly critical in this reaction to prevent catalyst deactivation and promote efficient coupling. Below is a comparison of catalyst systems for the amination of aryl bromides, which can be extrapolated to the selective amination of this compound at the 7-position.
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System (Palladium Source + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd₂(dba)₃ + BINAP | NaOtBu | Toluene | 80 | 16 | ~85 | A first-generation catalyst system, effective for many substrates.[5] |
| Pd(OAc)₂ + XPhos | K₂CO₃ | t-BuOH | 110 | 24 | >90 | XPhos is a highly general ligand for the amination of aryl bromides.[6] |
| Pd₂(dba)₃ + Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | ~88 | Xantphos is a bidentate ligand often used for challenging couplings. |
| Pd-PEPPSI-iPr | KHMDS | THF | 65 | 18 | ~95 | PEPPSI-type precatalysts are known for their high activity. |
| [Pd(IPr*)(acac)Cl] | NaOtBu | Toluene | 100 | 3 | >90 | N-Heterocyclic carbene (NHC) based catalysts show excellent activity.[4] |
Data is compiled from reactions on analogous bromo-heterocyclic systems and represents expected performance.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 5 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
The tube is sealed and the reaction mixture is heated to the appropriate temperature (e.g., 100 °C).
-
The reaction is stirred for the required duration, with progress monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, and the organic layer is dried and concentrated.
-
The product is purified by flash column chromatography.
Visualizing the Reaction Pathways
Understanding the mechanism of these catalytic cycles is key to troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy in synthetic chemistry. For Suzuki-Miyaura couplings, catalyst systems based on ligands like dppf and XPhos demonstrate high efficiency. In Buchwald-Hartwig aminations, bulky monophosphine ligands such as XPhos and N-heterocyclic carbene ligands often provide superior results. The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific substrate and coupling partner to achieve the desired outcome with high yield and selectivity. This guide provides a foundational framework for researchers to make informed decisions when selecting palladium catalysts for the derivatization of the versatile this compound scaffold.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Guide to the Structural Confirmation of 7-Bromo-1-Chloroisoquinoline Products
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug development. For novel compounds such as 7-Bromo-1-Chloroisoquinoline, a substituted heterocyclic compound with potential applications in medicinal chemistry, rigorous structural confirmation is paramount. This guide provides a comparative overview of X-ray crystallography, the gold standard for solid-state structure elucidation, and two powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present a hypothetical, yet representative, dataset for the X-ray crystallographic analysis of a closely related quinoline derivative to illustrate the technique's capabilities, alongside expected data from NMR and MS for this compound.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data obtained from each analytical technique for the structural confirmation of this compound and its analogs.
| Parameter | X-ray Crystallography (Representative Data for a similar compound) | NMR Spectroscopy (Expected for this compound) | Mass Spectrometry (Expected for this compound) |
| General Information | |||
| Sample State | Single Crystal | Solution | Gas Phase Ions |
| Quantitative Data | |||
| Unit Cell Dimensions | a = 6.587(2) Å, b = 7.278(3) Å, c = 10.442(3) Å, α = 83.59(3)°, β = 75.42(2)°, γ = 77.39(3)°[1] | ¹H Chemical Shifts (δ): ~7.5-8.5 ppm; ¹³C Chemical Shifts (δ): ~120-150 ppm | Molecular Ion (M⁺): m/z 241/243 (due to Br isotopes)[2] |
| Space Group | P-1 (Triclinic)[1] | Coupling Constants (J): ~2-8 Hz | Key Fragment Ions: [M-Cl]⁺, [M-Br]⁺, [M-HCN]⁺ |
| Resolution | High (atomic level) | Provides detailed connectivity and stereochemistry in solution | Confirms molecular weight and elemental composition[2] |
| R-factor | R1 = 0.0734, wR2 = 0.1851[1] | N/A | N/A |
| Qualitative Insights | |||
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing[3] | Carbon-hydrogen framework, proton and carbon environments, and through-bond connectivities[4] | Molecular formula and structural fragments based on fragmentation patterns[5][6] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's solid-state structure.[3][7]
1. Crystal Growth:
-
High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or chloroform/hexane).
-
The saturated solution is allowed to slowly evaporate at a constant temperature.[8] Alternative methods include slow cooling of a saturated solution or vapor diffusion.[8]
-
Suitable single crystals of at least 0.1 mm in all dimensions are selected for analysis.[7]
2. Data Collection:
-
A selected crystal is mounted on a goniometer head.
-
The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.
-
The diffraction pattern is recorded as a series of images while the crystal is rotated.[7]
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson synthesis.
-
The structural model is refined against the experimental data to minimize the difference between the observed and calculated structure factors, resulting in the final atomic coordinates, bond lengths, and angles.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure in solution.[9][10]
1. Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
2. Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences.
-
For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
3. Spectral Analysis:
-
The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum are analyzed to determine the number and connectivity of protons.
-
The chemical shifts in the ¹³C NMR spectrum reveal the different carbon environments.
-
2D NMR spectra are used to establish the complete carbon-hydrogen framework and confirm the substitution pattern on the isoquinoline ring.[11]
Mass Spectrometry (MS)
Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound.[2]
1. Sample Introduction and Ionization:
-
A dilute solution of this compound is introduced into the mass spectrometer.
-
The molecules are ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
2. Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
3. Fragmentation Analysis (MS/MS):
-
The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
The fragmentation pattern provides valuable information about the different structural components of the molecule.[5][6]
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow of X-ray crystallography and the logical process of structural confirmation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. excillum.com [excillum.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. iucr.org [iucr.org]
- 9. jchps.com [jchps.com]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
Comparative Kinetics of Suzuki-Miyaura Reactions: A Guide for Halogenated Isoquinolines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. When working with halogenated isoquinolines, understanding the kinetic profile of the reaction is crucial for optimizing reaction conditions, maximizing yields, and ensuring efficient scale-up. This guide provides a comparative analysis of the kinetics of Suzuki-Miyaura reactions with chloro-, bromo-, and iodo-isoquinolines, supported by analogous data from related N-heterocyclic systems and detailed experimental protocols.
The reactivity of the carbon-halogen bond is a critical factor governing the rate of Suzuki-Miyaura reactions. The generally accepted trend for halogen reactivity is I > Br > Cl, which is inversely proportional to the carbon-halogen bond dissociation energy. This trend holds true for heteroaromatic systems, including isoquinolines and their structural analogs, pyridines. The oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step in the catalytic cycle, and its facility is directly related to the lability of the C-X bond.
Quantitative Comparison of Halogen Reactivity
While specific kinetic data for the Suzuki-Miyaura reaction of a complete series of haloisoquinolines under identical conditions is not extensively available in the literature, a clear qualitative and semi-quantitative picture can be drawn from studies on analogous systems, particularly halopyridines. The following tables summarize the expected relative reactivity and provide illustrative experimental data.
Table 1: Relative Reactivity of Halogenated N-Heterocycles in Suzuki-Miyaura Coupling
| Halogenated Substrate | Relative Reactivity | Typical Reaction Conditions | Notes |
| Iodo-isoquinoline (analog: Iodopyridine) | Highest | Room temperature to moderate heating (e.g., 60-80 °C) is often sufficient. Lower catalyst loadings can be employed. | The C-I bond is the most readily cleaved, leading to the fastest reaction rates. |
| Bromo-isoquinoline (analog: Bromopyridine) | Intermediate | Moderate to high temperatures (e.g., 80-110 °C) are typically required for efficient conversion. | A good balance between reactivity and substrate stability/availability. The most commonly used substrates. |
| Chloro-isoquinoline (analog: Chloropyridine) | Lowest | Higher temperatures (e.g., >100 °C) and more sophisticated catalyst systems (e.g., with bulky, electron-rich phosphine ligands) are often necessary. | The C-Cl bond is the strongest, making oxidative addition more challenging and the reaction generally slower. |
Table 2: Illustrative Experimental Data for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >95 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 18 | ~90 |
This data is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols for Kinetic Studies
To obtain precise kinetic data for the Suzuki-Miyaura reaction of a specific halogenated isoquinoline, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring reaction kinetics using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Objective:
To determine the reaction rate, reaction order, and rate constant for the Suzuki-Miyaura coupling of a halogenated isoquinoline with a boronic acid.
Materials:
-
Halogenated isoquinoline (e.g., 1-chloro-, 1-bromo-, or 1-iodoisoquinoline)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Internal standard (a stable compound not involved in the reaction, e.g., dodecane for GC)
-
Reaction vials, magnetic stir bars, and a heating block with precise temperature control
-
GC or HPLC instrument with an appropriate column and detector
Procedure:
-
Reaction Setup:
-
In a reaction vial, combine the halogenated isoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the internal standard (a known, fixed amount).
-
Add the palladium catalyst (a carefully measured, consistent amount, e.g., 2 mol%).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Inject the degassed solvent via syringe to achieve a specific concentration.
-
-
Reaction Monitoring:
-
Place the vial in the pre-heated heating block and start vigorous stirring to ensure a homogenous mixture. This marks time zero (t=0).
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a cold mixture of ethyl acetate and water). This stops the reaction and allows for accurate analysis of the composition at that specific time point.
-
-
Sample Analysis:
-
Prepare the quenched samples for analysis. This may involve extraction, filtration, and/or dilution.
-
Analyze the samples by GC or HPLC to determine the concentration of the starting material (halogenated isoquinoline) and the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the halogenated isoquinoline versus time.
-
To determine the reaction order with respect to the halogenated isoquinoline, plot ln[concentration] vs. time (for first order) and 1/[concentration] vs. time (for second order). A linear plot will indicate the reaction order. For many Suzuki-Miyaura reactions, a pseudo-first-order kinetic model can be applied, especially when the boronic acid is in excess.
-
The slope of the linear plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
By varying the initial concentrations of the other reactants (boronic acid, catalyst, base) while keeping the others constant, their respective reaction orders can also be determined.
-
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for kinetic analysis.
Head-to-head comparison of Buchwald-Hartwig ligands for amination of 7-Bromo-1-Chloroisoquinoline
For researchers and professionals in drug development, the selective functionalization of halogenated heterocycles is a critical step in the synthesis of novel molecular entities. The Buchwald-Hartwig amination stands as a powerful tool for the formation of C-N bonds. This guide provides a head-to-head comparison of commonly employed Buchwald-Hartwig ligands for the selective amination of 7-bromo-1-chloroisoquinoline, a key intermediate in medicinal chemistry. The comparison is based on established principles of palladium-catalyzed cross-coupling reactions and experimental data from analogous dihaloheterocyclic systems.
The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend I > Br > OTf > Cl.[1] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-Br bond is more readily cleaved by the palladium catalyst in the oxidative addition step compared to the stronger C-Cl bond.[1] Consequently, selective amination at the C7-Br position of this compound is anticipated to be the favored pathway.
Comparative Performance of Buchwald-Hartwig Ligands
The choice of ligand is crucial for achieving high yields and selectivity in Buchwald-Hartwig amination reactions. Below is a summary of commonly used ligands and their expected performance in the amination of this compound.
| Ligand Generation | Ligand Name | Key Features | Expected Performance with this compound |
| First Generation | P(o-tolyl)₃ | - One of the earliest phosphine ligands used. | - Moderate to good yields for amination at the C7-Br position. - May require higher temperatures and longer reaction times. - Lower selectivity compared to more advanced ligands. |
| Second Generation (Bidentate) | BINAP, DPPF | - Bidentate ligands that enhance catalyst stability and reaction rates.[2] | - Good to excellent yields for amination at the C7-Br position.[3] - Improved selectivity for the bromo position over the chloro position. |
| Third Generation (Bulky, Monophosphine) | XPhos, SPhos, RuPhos, BrettPhos | - Sterically hindered and electron-rich biarylphosphine ligands.[2] | - XPhos/SPhos: Generally provide excellent yields and high selectivity for the C-Br amination due to their bulk and electron-donating properties.[4] - RuPhos/BrettPhos: Particularly effective for coupling a wide range of primary and secondary amines, including sterically hindered ones.[5][6] High selectivity for the more reactive C-Br bond is expected. |
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process involves the careful assembly of reactants under an inert atmosphere to ensure the stability and activity of the palladium catalyst.
Experimental Protocols
The following is a general experimental protocol for the selective amination of this compound at the C7 position. This protocol is based on procedures reported for structurally similar dihaloheterocycles.[7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex)
-
Buchwald-Hartwig ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol %), and the phosphine ligand (typically 1.2-1.5 times the moles of palladium).
-
The vessel is sealed and purged with an inert gas.
-
Anhydrous, deoxygenated solvent is added, followed by the amine (1.1-1.5 equiv) and the base (1.5-2.0 equiv).
-
The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 7-amino-1-chloroisoquinoline derivative.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving a series of key steps. Understanding this cycle is essential for troubleshooting and optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Validating the Purity of Synthesized 7-Substituted Isoquinolines
For researchers, scientists, and drug development professionals, establishing the purity of synthesized 7-substituted isoquinolines is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide provides an objective comparison of various HPLC and Ultra-Performance Liquid Chromatography (UPLC) methodologies for the purity validation of these compounds, supported by experimental data and detailed protocols.
The diverse functionalities that can be introduced at the 7-position of the isoquinoline scaffold lead to a wide range of physicochemical properties, necessitating adaptable and robust analytical methods. The choice of HPLC column, mobile phase composition, and instrumentation can significantly impact the separation of the main compound from process-related impurities, starting materials, and degradation products.
Comparison of HPLC and UPLC Methodologies
The following tables summarize the performance of different reversed-phase HPLC and UPLC methods for the analysis of 7-substituted isoquinolines and related compounds. Method 1 represents a standard C18 column approach, Method 2 utilizes a C8 column for potentially different selectivity, and Method 3 showcases the advantages of a UPLC system for faster and more efficient separations.
Table 1: Comparison of HPLC and UPLC Method Performance
| Parameter | Method 1: HPLC (C18) | Method 2: HPLC (C8) | Method 3: UPLC (C18) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C8 (e.g., 4.6 x 150 mm, 5 µm) | UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes | 3 - 10 minutes[1] |
| Resolution | Good | Good, may offer different selectivity for specific impurities | Excellent, with sharper peaks |
| Sensitivity | High | High | Very High[2] |
| Solvent Consumption | Moderate | Moderate | Low[1] |
| System Pressure | 500 - 6000 psi | 500 - 6000 psi | Up to 15,000 psi[2] |
| Typical Application | Routine purity analysis, quality control | Alternative selectivity for difficult separations | High-throughput screening, complex impurity profiling |
Table 2: Illustrative HPLC and UPLC Method Validation Data
| Validation Parameter | HPLC Method (Indenoisoquinoline Derivative)[1] | UPLC Method (Generic) |
| Linearity (r²) | 0.9999 | > 0.999 |
| Accuracy (% Recovery) | 98.6 - 100.4% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 1.4% | < 2.0% |
| Limit of Detection (LOD) | 0.13 µg/mL | Analyte-dependent |
| Limit of Quantitation (LOQ) | 0.43 µg/mL | Analyte-dependent |
Experimental Protocols
Detailed methodologies for the compared HPLC and UPLC methods are provided below to ensure reproducibility.
Method 1: Standard Reversed-Phase HPLC (C18)
This method is a robust starting point for the purity analysis of a wide range of 7-substituted isoquinolines.
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile.
-
-
Elution: Gradient elution is typically recommended to separate impurities with a wide range of polarities. A representative gradient is:
-
0-20 min: 30-80% B
-
20-25 min: 80-95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or determined by UV scan of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized 7-substituted isoquinoline in the initial mobile phase composition (e.g., 70:30 A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]
Method 2: Alternative Selectivity with a C8 Column
A C8 column has a shorter alkyl chain than a C18, resulting in lower hydrophobicity and potentially different selectivity for polar and moderately nonpolar compounds.[3] This can be advantageous for resolving impurities that co-elute on a C18 column.
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 20 mM Ammonium acetate buffer (pH 5.0).
-
B: Methanol.
-
-
Elution: Isocratic or gradient elution can be employed. For a faster analysis, an isocratic mobile phase of 60% B might be suitable for moderately polar 7-substituted isoquinolines.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm or determined by UV scan of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 3: High-Throughput UPLC Analysis
UPLC offers significant advantages in terms of speed, resolution, and solvent savings, making it ideal for high-throughput analysis in drug discovery and development.[1][2]
-
Instrumentation: UPLC system with a PDA or TUV detector.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Elution: A rapid gradient is typically used. For example:
-
0-3 min: 10-90% B
-
3-3.5 min: Hold at 90% B
-
3.6-4 min: Re-equilibrate at 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm or determined by UV scan of the analyte.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the synthesized 7-substituted isoquinoline in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and purity validation of 7-substituted isoquinolines and the key decision points in HPLC method development.
Caption: A logical workflow for the synthesis and subsequent purity validation of 7-substituted isoquinolines.
Caption: A decision pathway illustrating key considerations in HPLC method development for isoquinoline analysis.
References
Safety Operating Guide
Proper Disposal of 7-Bromo-1-Chloroisoquinoline: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 7-Bromo-1-Chloroisoquinoline (CAS No. 215453-51-3), a chemical compound utilized in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1] Additionally, it may cause respiratory irritation.[1][2][3]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C9H5BrClN | [1][2] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| Physical State | Solid Crystalline | [2] |
| Melting Point | 121-126 °C |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be managed as hazardous waste.[2] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Waste Collection:
-
Solid Waste: Collect un-used or contaminated this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as personal protective equipment (PPE), weighing boats, and absorbent pads, should also be collected in the same hazardous waste container.
-
Solutions: If the compound is in a solution, it should be collected in a designated, labeled, and sealed hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (215453-51-3) and list all associated hazards (e.g., "Toxic," "Irritant").
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
Disposal Method:
-
The primary recommended disposal method is through a licensed chemical destruction facility.[4]
-
Controlled incineration with flue gas scrubbing is an appropriate disposal technique.[4]
-
Crucially, do not discharge this compound or its containers into sewer systems or allow it to contaminate water, foodstuffs, feed, or seed. [4]
Contaminated Packaging Disposal:
-
Empty containers must be treated as hazardous waste.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container may be offered for recycling or reconditioning.[4]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[4]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Bromo-1-Chloroisoquinoline
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 7-Bromo-1-Chloroisoquinoline in a laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance poses significant health risks.
Primary Hazards:
-
Eye Damage/Irritation: Causes serious eye damage or irritation.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
GHS Hazard Summary Table
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Danger / Warning | H318: Causes serious eye damage[1][2] / H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][3][4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.
Required Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times. Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield offers fuller protection against splashes. |
| Skin | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile or neoprene gloves are recommended. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5] |
| Body | Laboratory Coat / Gown | A long-sleeved, seamless gown or lab coat is required to protect the body.[3][6] |
| Respiratory | NIOSH-Approved Respirator | Use only in a well-ventilated area.[3][4] If ventilation is inadequate or if dusts are generated, use a NIOSH/MSHA approved respirator with a particulate filter (e.g., N95 or P100).[3][5] |
Operational Plan: Handling Protocol
Follow this step-by-step workflow to ensure the safe handling of this compound from preparation to cleanup.
Experimental Protocol Details:
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational. Assemble all necessary equipment (spatulas, weigh boats, glassware) and the chemical container inside the hood. Put on all required PPE as specified in the table above.
-
Handling : All work with this compound must be performed inside a certified chemical fume hood.[3] Handle the solid carefully to avoid creating dust.[3][4] When not in use, ensure the container is tightly sealed to prevent the release of vapors or dust.[3]
-
Storage : Store the compound in a dry, cool, and well-ventilated place.[3][4] Keep the container tightly closed and store locked up.[3][4]
-
Cleanup : After handling, decontaminate all surfaces and equipment. Wipe down the work area within the fume hood.
Disposal Plan
Chemical waste must be managed in accordance with local, regional, and national regulations.[3] Do not empty into drains.[3]
Disposal Protocol Details:
-
Solid Waste : Any disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, paper towels) must be considered hazardous waste. Place these items in a dedicated, sealed, and clearly labeled waste container.[3]
-
Unused Product : Dispose of the contents and container to an approved waste disposal plant.[3][4] Do not dispose of it with regular laboratory trash.
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning if regulations permit.[7] Otherwise, the packaging must be disposed of as hazardous waste.[7]
Emergency Procedures: First Aid and Spills
Immediate and appropriate response is critical in an emergency.
First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][8] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[3][4] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[4][8] |
Spill Response Protocol:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, sweep up the solid material, avoiding dust generation.[4]
-
Place the spilled material into a suitable, labeled container for disposal.[4]
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
References
- 1. This compound | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Bromo-1-chloro-isoquinoline 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. echemi.com [echemi.com]
- 8. 7-Bromo-1,3-dichloroisoquinoline - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
